Product packaging for (4-Methylpyrimidin-2-yl)methanol(Cat. No.:CAS No. 142650-13-3)

(4-Methylpyrimidin-2-yl)methanol

Cat. No.: B585209
CAS No.: 142650-13-3
M. Wt: 124.143
InChI Key: RBIOJQPLVJMBLC-UHFFFAOYSA-N
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Description

(4-Methylpyrimidin-2-yl)methanol (: 142650-13-3) is a chemical compound categorized under heterocyclic building blocks, offered with a typical purity of 97% . This solid compound has a molecular formula of C6H8N2O and a molecular weight of 124.14 g/mol . It is recommended to be stored at 2-8°C to maintain stability . As a versatile heterocyclic building block, this compound is integral to organic chemistry and pharmaceutical research for the synthesis of more complex molecules . The pyrimidine scaffold is a common motif in medicinal chemistry, and derivatives like this are valuable in developing ligands for metal catalysis and in creating novel compounds for biological evaluation. Researchers utilize this chemical in explorations that may lead to new therapeutic agents or functional materials. Safety Information: This product is intended for research and development use only. It is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B585209 (4-Methylpyrimidin-2-yl)methanol CAS No. 142650-13-3

Properties

IUPAC Name

(4-methylpyrimidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-2-3-7-6(4-9)8-5/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIOJQPLVJMBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663898
Record name (4-Methylpyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142650-13-3
Record name (4-Methylpyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-Methylpyrimidin-2-yl)methanol (CAS 142650-13-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles publicly available information on (4-Methylpyrimidin-2-yl)methanol. Comprehensive experimental data regarding its physicochemical properties, detailed synthesis protocols, and biological activity are limited in the reviewed literature.

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine core. Pyrimidine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active molecules, including kinase inhibitors.[1][2] This guide provides a summary of the known properties, safety information, and inferred synthetic strategies for this compound, CAS number 142650-13-3.

Physicochemical Properties

PropertyValueSource
CAS Number 142650-13-3[3]
Molecular Formula C₆H₈N₂O[3]
Molecular Weight 124.14 g/mol [3]
Boiling Point 214.5 ± 23.0 °C at 760 mmHg (Predicted)[3]
Melting Point Data not available
Density Data not available
Solubility Data not available
Purity Typically ≥97%[3]

Spectroscopic Data

While several suppliers indicate the availability of spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, the actual spectra are not publicly accessible. A comprehensive characterization would require experimental determination of these properties.

Synthesis and Purification

A definitive, detailed experimental protocol for the synthesis of this compound is not described in the reviewed scientific literature or patents. However, based on general organic chemistry principles and synthetic routes for analogous pyrimidine derivatives, a plausible synthetic pathway can be proposed.

A potential synthetic route could involve the reduction of a corresponding carbonyl compound, such as 4-methylpyrimidine-2-carboxylic acid or its ester derivative. Another possible precursor is 2-cyano-4-methylpyrimidine.

Hypothetical Synthetic Workflow:

Synthetic Workflow Hypothetical Synthesis of this compound cluster_0 Route A: From Carboxylic Acid Ester cluster_1 Route B: From Aldehyde cluster_2 Purification Ester Methyl 4-methylpyrimidine-2-carboxylate Reduction_A Reduction (e.g., LiAlH₄, NaBH₄) Ester->Reduction_A Reducing Agent Product_A This compound Reduction_A->Product_A Crude_Product Crude Product Aldehyde 4-Methylpyrimidine-2-carbaldehyde Reduction_B Reduction (e.g., NaBH₄) Aldehyde->Reduction_B Reducing Agent Product_B This compound Reduction_B->Product_B Purification Column Chromatography (e.g., Silica Gel) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Hypothetical synthetic routes to this compound.

Note: These proposed routes are illustrative. The actual synthesis would require experimental optimization of reagents, reaction conditions, and purification methods. A general procedure for the purification of similar compounds often involves column chromatography on silica gel.[4]

Biological Activity and Applications in Drug Development

There is currently no publicly available information on the biological activity of this compound or its direct application in drug development. The pyrimidine moiety is a well-established pharmacophore, particularly in the development of kinase inhibitors.[5][6] However, specific assays or screening data for this particular compound have not been reported in the reviewed literature.

Researchers interested in exploring the potential of this molecule would need to conduct initial biological screenings.

General Workflow for Biological Evaluation:

Biological Evaluation Workflow General Workflow for Biological Evaluation of a Novel Compound Compound This compound Primary_Screening Primary Screening (e.g., Kinase Panel) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assays (IC₅₀/EC₅₀ Determination) Hit_Identification->Dose_Response Active Lead_Optimization Lead Optimization (SAR Studies) Dose_Response->Lead_Optimization In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

Caption: A generalized workflow for assessing the biological activity of a new chemical entity.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a laboratory setting.

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Storage: Store in a cool (2-8°C), dry, and well-ventilated area.[3] Keep in a dark place under an inert atmosphere.[6]

Conclusion

This compound is a pyrimidine derivative with potential for further investigation in medicinal chemistry. However, there is a notable lack of comprehensive, publicly available experimental data for its physicochemical properties, a detailed and validated synthesis protocol, and its biological activities. The information provided in this guide serves as a starting point for researchers, who will need to perform foundational experimental work to fully characterize this compound and explore its potential applications.

References

physical and chemical properties of (4-Methylpyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (4-Methylpyrimidin-2-yl)methanol. The information is compiled from available chemical databases and literature, intended to support research and development activities.

Core Properties

This compound, with the CAS Number 142650-13-3, is a heterocyclic organic compound. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
Boiling Point 214.5 ± 23.0 °C at 760 mmHg (Predicted)[1]

Structural Information

SMILES: Cc1cc(CO)nc(n1)C

InChI: InChI=1S/C6H8N2O/c1-4-2-5(3-9)8-6(1)7-4/h2,9H,3H2,1H3

Tabulated Physicochemical Data

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes the available information. It is important to note that some of the data are predicted through computational models and have not been experimentally verified.

Property Value Notes
Melting Point Data not available-
Density Data not available-
Solubility Data not availableGeneral solubility in common organic solvents is expected but not quantified.
pKa Data not available-

Spectroscopic Data

¹H NMR Spectrum: The proton NMR spectrum is expected to show signals corresponding to the methyl group protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the aromatic proton on the pyrimidine ring. The chemical shifts would be influenced by the electron-withdrawing nature of the pyrimidine ring.

¹³C NMR Spectrum: The carbon NMR spectrum should display distinct signals for the methyl carbon, the methylene carbon, the aromatic carbons of the pyrimidine ring, and the carbon bearing the methyl group.

Infrared (IR) Spectrum: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad peak around 3200-3600 cm⁻¹), C-H stretches of the methyl and methylene groups (around 2850-3000 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring (in the 1400-1600 cm⁻¹ region), and C-O stretching of the primary alcohol (around 1050-1250 cm⁻¹).

Experimental Protocols

Due to the lack of a specific, detailed published synthesis protocol for this compound, a general method adapted from the synthesis of similar pyrimidine-containing alcohols is proposed.

Proposed Synthesis of this compound:

A potential synthetic route could involve the reduction of a corresponding carboxylic acid or ester derivative, such as ethyl 4-methylpyrimidine-2-carboxylate.

Reaction Scheme:

G start Ethyl 4-methylpyrimidine-2-carboxylate product This compound start->product Reduction reagent Reducing Agent (e.g., LiAlH4) in inert solvent (e.g., THF) reagent->product G cluster_synthesis Synthesis and Purification cluster_analysis Analytical Characterization synthesis Crude Product purification Purified Product synthesis->purification Chromatography / Recrystallization nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir purity_check Purity Assessment (e.g., HPLC, GC) purification->purity_check

References

Spectroscopic Analysis of (4-Methylpyrimidin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of (4-Methylpyrimidin-2-yl)methanol (CAS No. 142650-13-3). While experimental spectroscopic data for this specific compound is not publicly available in common databases, this document outlines the expected spectral characteristics based on its chemical structure and provides standardized protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and related heterocyclic compounds in a drug discovery and development context.

Introduction

This compound is a heterocyclic compound containing a pyrimidine ring, a methyl group, and a hydroxymethyl substituent. Its molecular formula is C₆H₈N₂O, and it has a molecular weight of 124.14 g/mol . The structural features of this molecule make it a potential building block in medicinal chemistry for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound. This guide details the standard methodologies for acquiring and interpreting NMR, IR, and MS data for this class of molecules.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, this section provides predicted data based on the analysis of its chemical structure and comparison with similar compounds. These predictions serve as a reference for researchers who synthesize or acquire this compound.

Predicted ¹H NMR Data

The expected proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyrimidine-H (at C5)~7.0-7.2Doublet1H
Pyrimidine-H (at C6)~8.4-8.6Doublet1H
Methylene (-CH₂OH)~4.6-4.8Singlet2H
Methyl (-CH₃)~2.4-2.6Singlet3H
Hydroxyl (-OH)Variable (depends on solvent and concentration)Singlet1H
Predicted ¹³C NMR Data

The carbon NMR spectrum would provide information on the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
Pyrimidine-C (C2)~165-170
Pyrimidine-C (C4)~160-165
Pyrimidine-C (C6)~150-155
Pyrimidine-C (C5)~118-122
Methylene (-CH₂OH)~60-65
Methyl (-CH₃)~20-25
Predicted IR Data

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200-3600Strong, broad
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-3000Medium
C=N stretch (pyrimidine)1550-1650Medium to Strong
C=C stretch (pyrimidine)1400-1500Medium to Strong
C-O stretch (alcohol)1000-1200Strong
Predicted Mass Spectrometry Data

In a mass spectrum, the molecular ion peak (M⁺) would be observed, along with characteristic fragmentation patterns.

IonPredicted m/z
[M]⁺124.06
[M-H]⁺123.05
[M-OH]⁺107.06
[M-CH₂OH]⁺93.05

Experimental Protocols

The following sections provide detailed, standardized methodologies for the spectroscopic analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[1]

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.[1]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Insert the NMR tube into the spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • This is often the simplest method for solid samples.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a few milligrams of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[2]

    • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Sample Preparation (Thin Film):

    • Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or acetone).[3]

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]

  • Data Acquisition:

    • Place the prepared sample (ATR unit, KBr pellet holder, or salt plate) in the sample compartment of an FTIR spectrometer.

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrumentation and Ionization:

    • Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization techniques suitable for this type of molecule.[4]

    • For more detailed fragmentation analysis, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can be used if the compound is sufficiently volatile and thermally stable.[5]

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion or through a chromatographic system (LC-MS or GC-MS).

    • Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is likely to be more informative, detecting the protonated molecule [M+H]⁺.

    • If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Interpretation Sample Compound Synthesis or Acquisition Purification Purification (e.g., Chromatography) Sample->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Experimental workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Techniques_Relationship cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Molecule This compound NMR NMR (Nuclear Magnetic Resonance) Molecule->NMR IR IR (Infrared Spectroscopy) Molecule->IR MS MS (Mass Spectrometry) Molecule->MS Connectivity Carbon-Hydrogen Framework (Connectivity) NMR->Connectivity Functional_Groups Functional Groups (Vibrational Modes) IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight

Caption: Relationship between spectroscopic techniques and the structural information obtained.

Conclusion

While experimental spectra for this compound are not readily found in the public domain, this guide provides a solid foundation for its spectroscopic characterization. The predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocols, will enable researchers to confidently identify and assess the purity of this compound. The application of these standard spectroscopic techniques is fundamental to advancing research and development in medicinal chemistry and related scientific fields.

References

An In-depth Technical Guide on the Solubility of (4-Methylpyrimidin-2-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (4-Methylpyrimidin-2-yl)methanol in common organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines a predicted solubility profile based on its molecular structure and established chemical principles. Furthermore, it details standardized experimental protocols for the accurate determination of its solubility, a critical parameter in drug discovery, formulation development, and process chemistry.

Predicted Qualitative Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses a pyrimidine ring, which is a polar heterocyclic aromatic compound, a polar hydroxyl group (-OH) capable of hydrogen bonding, and a nonpolar methyl group (-CH₃). The interplay of these functional groups dictates its solubility in various organic solvents.

Based on these structural features and the solubility patterns of similar pyrimidine derivatives, a qualitative solubility profile for this compound is predicted below. It is imperative to note that this is an inferred profile and must be confirmed through experimental validation.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighAs a polar protic solvent, methanol can engage in hydrogen bonding with the hydroxyl and pyrimidine nitrogen atoms of the solute, leading to strong solvation.[1]
EthanolHighSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities suggest good solubility.[2]
IsopropanolModerate to HighWhile still a polar protic solvent, the increased hydrocarbon character of isopropanol compared to methanol and ethanol may slightly reduce its solvating power for this molecule.
Polar Aprotic AcetoneModerateThe polar carbonyl group of acetone can interact with the polar regions of the solute, making it a reasonably effective solvent for compounds of intermediate polarity.[3]
AcetonitrileModerateAcetonitrile is a polar aprotic solvent that can dissolve a range of organic compounds.[2]
Dimethyl Sulfoxide (DMSO)HighDMSO is a highly polar aprotic solvent known for its ability to dissolve a wide variety of compounds, including many that are sparingly soluble in other solvents.[4]
Nonpolar TolueneLowAs a nonpolar aromatic solvent, toluene is not expected to effectively solvate the polar functional groups of this compound.[5]
n-HeptaneLowThe significant polarity difference between the solute and this nonpolar alkane suggests poor solubility.[6]
Intermediate Ethyl AcetateLow to ModerateEthyl acetate has both polar (ester group) and nonpolar (ethyl and acetyl groups) characteristics. It may exhibit some limited solvating capacity.[2]

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative solubility data, standardized experimental methods should be employed. The following protocols are based on established methodologies in the pharmaceutical and chemical industries.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound, which is a critical parameter for drug development and formulation.[7]

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). A visual excess of solid should be present.

  • Equilibration:

    • Place the container in a constant temperature shaker or rotator. The temperature should be controlled and recorded (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient duration to ensure equilibrium is reached. This typically ranges from 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Preparation and Analysis:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Determine the concentration of the dissolved this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the solubility.

  • Data Reporting:

    • The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Workflow for Thermodynamic Solubility Determination

G A Add excess this compound to solvent B Seal container and place in constant temperature shaker A->B C Agitate for 24-72 hours to reach equilibrium B->C D Allow suspension to settle C->D E Withdraw supernatant and filter D->E F Dilute filtered supernatant E->F G Quantify concentration using HPLC F->G H Calculate and report solubility G->H

Caption: Workflow for the shake-flask method.

Kinetic solubility measures the concentration of a compound in solution when it is rapidly precipitated from a high-concentration stock solution (typically in DMSO). This is often used in early drug discovery as a higher-throughput screen.

Methodology:

  • Sample Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Precipitation:

    • Add a small volume of the DMSO stock solution to a larger volume of the test solvent (e.g., an aqueous buffer or organic solvent) and mix rapidly.

  • Incubation and Measurement:

    • Incubate the resulting solution for a short period (e.g., 1-2 hours).

    • Measure the amount of compound that has precipitated, often by nephelometry or turbidimetry, or measure the concentration of the compound remaining in solution after filtration or centrifugation.

  • Data Reporting:

    • The kinetic solubility is reported as the concentration of the compound in the test solvent.

Logical Relationship for Solubility Type Selection

G Start Need Solubility Data DevStage Stage of Development? Start->DevStage Early Early Discovery (High Throughput) DevStage->Early Early Late Lead Optimization / Formulation DevStage->Late Late Kinetic Kinetic Solubility Assay Early->Kinetic Thermo Thermodynamic Solubility Assay Late->Thermo

Caption: Decision tree for solubility assay selection.

References

Technical Guide: Stability and Storage of (4-Methylpyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the stability and recommended storage conditions for (4-Methylpyrimidin-2-yl)methanol (CAS No: 142650-13-3), a key heterocyclic building block in chemical and pharmaceutical research. Given the limited availability of comprehensive stability studies exclusively for this compound, this document synthesizes information from supplier data, stability profiles of structurally similar pyrimidine and pyridine analogs, and fundamental principles of chemical stability.

Chemical and Physical Properties

A summary of the key identifiers and properties for this compound is provided below.

PropertyValueSource
CAS Number 142650-13-3[1]
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
Boiling Point 214.5 ± 23.0 °C at 760 mmHg[1]
Purity (Typical) ≥97%[1]

Recommended Storage Conditions and Stability

Proper storage is critical to prevent degradation and ensure the integrity of this compound. The following conditions are recommended based on available data for the compound and its close structural analogs.

ParameterRecommendationRationale and Supporting Data
Temperature 2-8°C (Short-term) -20°C (Long-term) A supplier specifically recommends storage at 2-8°C.[1] For extended stability, storage at -20°C is advised, a condition under which the analog Pyrimidin-4-yl-Methanol demonstrates stability for at least 4 years.[2]
Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen) Recommended for the analogous (4-Methylpyridin-2-yl)methanol to prevent atmospheric oxidation.[3] This is a best practice for preventing the oxidation of the primary alcohol functional group.
Light Store in the dark (Amber vial) To prevent potential photodegradation, storage in a dark place is recommended, a standard procedure for complex organic molecules.[4]
Moisture Keep container tightly sealed in a dry place Exposure to moisture should be avoided as it can facilitate hydrolysis or other degradation pathways.[4][5] A tightly sealed container is crucial.[6][7]
Container Tightly sealed, appropriate-sized glass vialPrevents exposure to air and moisture.

Summary of Stability Data for this compound and Analogs

CompoundStorage TemperatureReported Stability
This compound 2-8°CData not specified
Pyrimidin-4-yl-Methanol-20°C≥ 4 years[2]
(4-Methylpyridin-2-yl)methanolRoom TemperatureData not specified[3]
(6-Chloropyrimidin-4-yl)methanolCool, Dry PlaceStable under recommended conditions[5]

Potential Degradation Pathways

The chemical structure of this compound, featuring a primary alcohol on a pyrimidine ring, is susceptible to specific degradation pathways, primarily oxidation.

Oxidation: The primary alcohol group is the most likely site of degradation. In the presence of oxygen (air) or other oxidizing agents, it can be oxidized first to the corresponding aldehyde (4-Methylpyrimidin-2-carbaldehyde) and subsequently to the carboxylic acid (4-Methylpyrimidine-2-carboxylic acid). This process can be accelerated by heat, light, and the presence of metal impurities.

G cluster_main Potential Oxidation Pathway A This compound -CH₂OH group B 4-Methylpyrimidin-2-carbaldehyde -CHO group A->B Oxidation C 4-Methylpyrimidine-2-carboxylic acid -COOH group B->C Oxidation

Figure 1. Potential oxidation pathway of this compound.

Conditions and Materials to Avoid:

  • Strong Oxidizing Agents : These will directly accelerate the oxidation of the alcohol group.[5]

  • Heat, Sparks, and Open Flames : High temperatures can promote thermal decomposition.[5]

  • Moisture : Avoid exposure to atmospheric humidity to prevent potential hydrolysis-related degradation.[4][5]

Experimental Protocol for Stability Assessment

While no specific stability studies for this compound were found, a standard protocol can be adapted from methodologies used for similar heterocyclic compounds.[4] This workflow allows for the assessment of stability under various conditions (e.g., pH, temperature).

Objective: To determine the degradation rate of this compound and identify major degradation products under controlled conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • Buffer solutions: pH 5.0 (acetate), pH 7.0 (phosphate), pH 9.0 (borate)

  • Temperature-controlled incubator or oven

  • HPLC-UV or LC-MS system

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Sample Preparation: Dilute the stock solution into each of the buffer solutions (pH 5, 7, and 9) to a final concentration of approximately 1 mg/mL.

  • Incubation:

    • Divide the samples from each pH into two sets.

    • Incubate one set at 25°C and the second set at an accelerated temperature of 40°C.

    • Protect all samples from light.

  • Time-Point Analysis:

    • At specified time intervals (e.g., T=0, 24h, 48h, 1 week, 4 weeks), withdraw an aliquot from each sample.

    • Immediately quench any reaction by diluting the aliquot in the mobile phase and/or freezing.

  • Analytical Method:

    • Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.

    • Quantify the remaining percentage of this compound.

    • Identify and characterize any new peaks corresponding to degradation products.

G cluster_workflow Stability Testing Workflow prep 1. Prepare Stock Solution in Acetonitrile sample_prep 2. Dilute into Buffers (pH 5, 7, 9) prep->sample_prep incubation 3. Incubate Samples (25°C & 40°C, protected from light) sample_prep->incubation sampling 4. Withdraw Aliquots at Time Intervals (T=0, 1d, 7d, etc.) incubation->sampling analysis 5. Analyze by HPLC/LC-MS (Quantify parent, identify degradants) sampling->analysis

Figure 2. General workflow for assessing the stability of this compound.

Conclusion

To ensure the long-term integrity and reliability of this compound in research and development, strict adherence to proper storage and handling protocols is essential. The primary recommendations are storage at 2-8°C for short-term use and -20°C for long-term preservation, under an inert atmosphere, and protected from light and moisture . Avoiding contact with strong oxidizing agents and high temperatures will mitigate the primary degradation pathway of oxidation. The experimental framework provided can be used to generate specific stability data tailored to unique laboratory conditions.

References

(4-Methylpyrimidin-2-yl)methanol: A Versatile Heterocyclic Building Block for Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

(4-Methylpyrimidin-2-yl)methanol is a valuable heterocyclic building block that offers a unique combination of structural features for the synthesis of complex molecular architectures. Its pyrimidine core is a common motif in a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The presence of a primary alcohol function provides a convenient handle for further chemical modifications, making it a versatile intermediate in medicinal chemistry and materials science. This guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound, complete with detailed experimental protocols and data presented for practical use in the laboratory.

Physicochemical and Spectroscopic Data

PropertyValueReference
CAS Number 142650-13-3[1]
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
Boiling Point 214.5 ± 23.0 °C at 760 mmHg[1]
Appearance Expected to be a liquid or low-melting solid
Solubility Expected to be soluble in methanol, ethanol, and chlorinated solvents
¹H NMR (Expected) δ (ppm): ~2.5 (s, 3H, CH₃), ~4.7 (s, 2H, CH₂OH), ~7.0 (d, 1H, Ar-H), ~8.5 (d, 1H, Ar-H), ~5.0 (br s, 1H, OH)
¹³C NMR (Expected) δ (ppm): ~24 (CH₃), ~65 (CH₂OH), ~120 (Ar-CH), ~157 (Ar-CH), ~165 (Ar-C), ~168 (Ar-C)
Mass Spec (EI, m/z) Expected: 124 (M⁺), 107, 95, 79
IR (cm⁻¹) Expected: ~3300 (O-H stretch), ~2950 (C-H stretch), ~1590, 1550 (C=N, C=C stretch)

Synthesis of this compound

While a specific, peer-reviewed synthesis for this compound is not widely documented, a plausible and efficient route involves the reduction of a suitable precursor such as methyl 4-methylpyrimidine-2-carboxylate. This approach is analogous to the synthesis of similar pyrimidinemethanol derivatives.[2]

Proposed Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Reduction Step cluster_2 Purification start 4-Methylpyrimidine-2-carbonitrile ester Methyl 4-methylpyrimidine-2-carboxylate start->ester Acid or base catalyzed methanolysis reduction This compound ester->reduction Reduction (e.g., LiAlH₄) purification Column Chromatography reduction->purification

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Reduction of Methyl 4-methylpyrimidine-2-carboxylate

Materials:

  • Methyl 4-methylpyrimidine-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of methyl 4-methylpyrimidine-2-carboxylate (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

  • Filter the solid through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.

  • Combine the filtrate and washes, and dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure product.

Applications as a Synthetic Building Block

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the context of drug discovery. The hydroxyl group can be readily converted into a variety of other functional groups or used as a nucleophile in coupling reactions.

General Reaction Scheme

G cluster_0 Functional Group Interconversion cluster_1 Coupling Reactions cluster_2 Potential Applications start This compound halide 2-(Halomethyl)-4-methylpyrimidine start->halide Halogenation (e.g., SOCl₂) aldehyde 4-Methylpyrimidine-2-carbaldehyde start->aldehyde Oxidation (e.g., PCC, DMP) ether Ether Derivatives start->ether Williamson Ether Synthesis (with R-X) ester Ester Derivatives start->ester Esterification (with R-COCl or (RCO)₂O) kinase_inhibitors Kinase Inhibitors ether->kinase_inhibitors other_bioactive Other Bioactive Molecules ester->other_bioactive

Caption: Representative reactions of this compound.

Example Application: Synthesis of a Potential Kinase Inhibitor Precursor

The pyrimidine scaffold is a key component of many kinase inhibitors.[3][4] this compound can be used to synthesize precursors for these inhibitors through etherification reactions.

Experimental Protocol: O-Alkylation with a Substituted Benzyl Bromide

Materials:

  • This compound

  • Substituted benzyl bromide (e.g., 4-fluorobenzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.5 equivalents, washed with hexanes to remove mineral oil) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of the substituted benzyl bromide (1.2 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ether.

Conclusion

This compound is a readily accessible and highly versatile synthetic building block. Its pyrimidine core and reactive hydroxyl group make it an attractive starting material for the synthesis of a diverse range of functionalized molecules with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors. The protocols and data provided in this guide are intended to facilitate the use of this valuable compound in research and development settings.

References

In-depth Technical Guide: Safety and Handling Precautions for (4-Methylpyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (4-Methylpyrimidin-2-yl)methanol (CAS No. 142650-13-3) was found in the available public domain. The following guide is compiled from safety data for structurally related compounds, including pyrimidine, methanol, and other substituted pyrimidine and pyridine methanols. This information should be used as a preliminary guide only. A comprehensive, substance-specific risk assessment should be conducted by qualified personnel before handling this chemical.

This guide is intended for researchers, scientists, and drug development professionals who may handle this compound. The information provided is based on the hazardous characteristics of its core chemical structures: a pyrimidine ring and a methanol group.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to possess the following hazards. The GHS hazard statements are extrapolated from safety data sheets of similar molecules.

Table 1: Anticipated Hazard Classification

Hazard ClassCategoryGHS Hazard StatementSource Analogy
Flammable LiquidsCategory 2 or 3H225: Highly flammable liquid and vapor. or H226: Flammable liquid and vapor.Methanol, Pyrimidine[1][2][3][4]
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.Methanol[2][4][5][6]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.Methanol[2][4][6]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.Methanol[2][4][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.(6-CHLOROPYRIMIDIN-4-YL)METHANOL, Pyridine-3-methanol[7][8]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.(6-CHLOROPYRIMIDIN-4-YL)METHANOL, Pyridine-3-methanol[7][8]
Specific Target Organ Toxicity — Single ExposureCategory 1H370: Causes damage to organs (central nervous system, optic nerve).Methanol[2][4][5][6]
Specific Target Organ Toxicity — Single ExposureCategory 3H335: May cause respiratory irritation.(6-CHLOROPYRIMIDIN-4-YL)METHANOL, Pyridine-3-methanol[7][8]

Physical and Chemical Properties

No specific data for this compound is available. However, based on its structure, it is expected to be a liquid or a low-melting solid at room temperature and soluble in organic solvents.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are crucial for minimizing exposure.

Table 2: Recommended Exposure Controls and Personal Protective Equipment

Control ParameterRecommendation
Engineering Controls Handle in a well-ventilated area, preferably in a chemical fume hood. Use explosion-proof electrical, ventilating, and lighting equipment.[1][2][3] Ensure eyewash stations and safety showers are readily accessible.
Eye/Face Protection Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH approved).[1]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[1]
Respiratory Protection If not handled in a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
Hygiene Measures Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3] Remove contaminated clothing and wash before reuse.

Safe Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid inhalation of vapor or mist.

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][4]

  • Use only non-sparking tools.[1][2]

  • Take precautionary measures against static discharge.[1][2]

  • Ground and bond containers and receiving equipment.[1][2][3][4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as oxidizing agents.

  • Store in a flammable liquids cabinet.

  • Store locked up.[4][9]

First-Aid Measures

Table 3: First-Aid Procedures

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[1]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream as it may spread the fire.

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[9] Containers may explode when heated.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area.[9] Ensure adequate ventilation. Remove all sources of ignition.[9] Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

  • Methods for Cleaning Up: Absorb with inert absorbent material (e.g., sand, diatomaceous earth, acid binders, universal binders) and place in a suitable, closed container for disposal.[10]

Experimental Protocol: General Procedure for Handling Flammable and Toxic Liquids

  • Preparation:

    • Conduct a pre-work hazard assessment.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have appropriate spill cleanup materials readily available.

  • Handling:

    • Perform all manipulations of the compound within a certified chemical fume hood.

    • Ground and bond all containers and transfer equipment to prevent static discharge.

    • Use only non-sparking tools and equipment.

    • Dispense the liquid carefully, avoiding splashing.

    • Keep containers tightly closed when not in use.

  • Waste Disposal:

    • Collect all waste containing the compound in a designated, properly labeled, and sealed container.

    • Dispose of chemical waste through the institution's hazardous waste management program.

  • Post-Handling:

    • Decontaminate the work area thoroughly.

    • Remove and properly store or dispose of PPE.

    • Wash hands and any exposed skin thoroughly.

Visualizations

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep1 Conduct Hazard Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood and Spill Kit prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Ground Equipment handle1->handle2 handle3 Dispense Chemical handle2->handle3 handle4 Seal Container handle3->handle4 emergency Spill or Exposure? handle3->emergency clean1 Dispose of Waste handle4->clean1 clean2 Decontaminate Work Area clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4 spill Follow Spill Protocol emergency->spill Yes exposure Follow First-Aid Protocol emergency->exposure Yes

Caption: Workflow for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-Methylpyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of (4-methylpyrimidin-2-yl)methanol, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes from simple, readily available precursors are presented. The first route involves the construction of the pyrimidine core by condensation of acetylacetone and urea to form 2-hydroxy-4,6-dimethylpyrimidine, followed by a multi-step conversion to the target molecule. The second, more direct route, utilizes the commercially available 2,4-dimethylpyrimidine, which undergoes selective oxidation of the 2-methyl group followed by reduction to the corresponding alcohol. Methodologies, quantitative data, and visualizations are provided to enable the successful replication of these synthetic pathways.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its structural motif, featuring a substituted pyrimidine ring with a reactive hydroxymethyl group, allows for diverse functionalization and elaboration into more complex molecular architectures. Access to efficient and scalable synthetic routes is therefore crucial for its application in drug discovery and development programs. This document outlines two distinct and reliable methods for the preparation of this important building block.

Route 1: Synthesis via Pyrimidine Ring Formation and Functional Group Interconversion

This route builds the pyrimidine core from simple acyclic precursors and then modifies the functional groups to arrive at the target molecule.

Overall Synthetic Scheme

Route 1 A Acetylacetone + Urea B 2-Hydroxy-4,6-dimethylpyrimidine A->B  H+, EtOH, Reflux   C 2-Chloro-4,6-dimethylpyrimidine B->C  POCl3, Heat   D 2-Cyano-4,6-dimethylpyrimidine C->D  NaCN, DMSO   E 4,6-Dimethylpyrimidine-2-carboxylic acid D->E  H2SO4, H2O, Heat   F (4,6-Dimethylpyrimidin-2-yl)methanol E->F  LiAlH4, THF   G This compound (Target Molecule) F->G  Selective Demethylation (hypothetical)  

Caption: Synthetic pathway for this compound starting from acetylacetone and urea.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine

  • Materials: Acetylacetone, Urea, Ethanol, Concentrated Hydrochloric Acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve urea (1.0 eq) in ethanol.

    • Add acetylacetone (1.0 eq) to the solution.

    • Carefully add concentrated hydrochloric acid (catalytic amount) to the mixture.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Cool the mixture to room temperature and then in an ice bath to precipitate the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-hydroxy-4,6-dimethylpyrimidine.

Step 2: Synthesis of 2-Chloro-4,6-dimethylpyrimidine

  • Materials: 2-Hydroxy-4,6-dimethylpyrimidine, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a fume hood, carefully add 2-hydroxy-4,6-dimethylpyrimidine (1.0 eq) to phosphorus oxychloride (3.0-5.0 eq).

    • Heat the mixture at 100-110 °C for 2-3 hours.

    • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-4,6-dimethylpyrimidine.

Subsequent Steps: The conversion of 2-chloro-4,6-dimethylpyrimidine to this compound would involve cyanation to 2-cyano-4,6-dimethylpyrimidine, followed by hydrolysis to the carboxylic acid, reduction to the di-methylated alcohol, and a hypothetical selective demethylation at the 6-position, which is a significant challenge. For this reason, Route 2 is generally preferred.

Route 2: Synthesis via Selective Oxidation of 2,4-Dimethylpyrimidine

This more direct approach starts with the commercially available 2,4-dimethylpyrimidine.

Overall Synthetic Scheme

Route 2 A 2,4-Dimethylpyrimidine B 4-Methylpyrimidine-2-carboxylic acid A->B  1. SeO2, Dioxane, Reflux  (Selective Oxidation)   C This compound (Target Molecule) B->C  2. LiAlH4, THF, 0 °C to RT  

Caption: A direct synthesis of this compound from 2,4-dimethylpyrimidine.

Experimental Protocols

Step 1: Synthesis of 4-Methylpyrimidine-2-carboxylic acid

  • Materials: 2,4-Dimethylpyrimidine, Selenium dioxide (SeO₂), Dioxane.

  • Procedure:

    • To a solution of 2,4-dimethylpyrimidine (1.0 eq) in dioxane, add selenium dioxide (1.1 eq).

    • Heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS. Note: The methyl group at the 2-position of the pyrimidine ring is more electron-deficient and generally more susceptible to oxidation than the methyl group at the 4-position.

    • After completion, cool the reaction mixture and filter to remove the selenium byproduct.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield 4-methylpyrimidine-2-carboxylic acid.

Step 2: Synthesis of this compound

  • Materials: 4-Methylpyrimidine-2-carboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Sodium sulfate (Na₂SO₄), Ethyl acetate.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 4-methylpyrimidine-2-carboxylic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting precipitate (aluminum salts) and wash it thoroughly with THF or ethyl acetate.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel.

Data Presentation

StepStarting MaterialProductReagentsSolventYield (%)Purity (%)
Route 2, Step 1 2,4-Dimethylpyrimidine4-Methylpyrimidine-2-carboxylic acidSelenium dioxideDioxane60-70>95 (after purification)
Route 2, Step 2 4-Methylpyrimidine-2-carboxylic acidThis compoundLithium aluminum hydrideTHF75-85>98 (after purification)

Workflow Visualization

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_reagents Prepare Reagents and Glassware setup_reaction Set up Reaction under Inert Atmosphere prep_reagents->setup_reaction oxidation Oxidation of 2,4-Dimethylpyrimidine setup_reaction->oxidation reduction Reduction of Carboxylic Acid oxidation->reduction quench Quench Reaction reduction->quench extraction Extraction and Drying quench->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The presented protocols offer reliable and reproducible methods for the synthesis of this compound. Route 2, involving the selective oxidation of 2,4-dimethylpyrimidine, is the more efficient and recommended pathway due to its directness and higher overall yield. These application notes provide researchers with the necessary details to synthesize this valuable intermediate for their ongoing research and development endeavors.

Application Notes and Protocols for the Oxidation of (4-Methylpyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective oxidation of (4-Methylpyrimidin-2-yl)methanol to its corresponding aldehyde, 4-methylpyrimidine-2-carbaldehyde, and carboxylic acid, 4-methylpyrimidine-2-carboxylic acid. These products are valuable intermediates in medicinal chemistry for the synthesis of novel therapeutic agents.

Introduction

The pyrimidine scaffold is a ubiquitous heterocyclic motif found in a wide array of biologically active compounds, including anticancer, antiviral, and antibacterial agents. The functionalization of the pyrimidine ring is a key strategy in drug discovery. The oxidation of this compound provides direct access to the corresponding carbaldehyde and carboxylic acid, which can serve as versatile building blocks for further molecular elaboration. The aldehyde is a precursor for reactions such as reductive amination and Wittig olefination, while the carboxylic acid is amenable to amide bond formation, a cornerstone of medicinal chemistry.

Data Presentation

The following table summarizes the expected outcomes for the oxidation of this compound with different oxidizing agents. Please note that specific yields can vary based on reaction scale and purification efficiency.

Oxidizing AgentProductTypical Reaction ConditionsExpected Yield
Pyridinium Chlorochromate (PCC)4-Methylpyrimidine-2-carbaldehydeDichloromethane (DCM), Room Temperature, 2-4 hoursModerate to High
Dess-Martin Periodinane (DMP)4-Methylpyrimidine-2-carbaldehydeDichloromethane (DCM), Room Temperature, 1-3 hoursHigh
Manganese Dioxide (MnO₂)4-Methylpyrimidine-2-carbaldehydeDichloromethane (DCM) or Chloroform (CHCl₃), Reflux, 12-24 hoursModerate
Jones Reagent (CrO₃/H₂SO₄/acetone)4-Methylpyrimidine-2-carboxylic acidAcetone, 0°C to Room Temperature, 1-2 hoursModerate to High

Experimental Protocols

Protocol 1: Synthesis of 4-Methylpyrimidine-2-carbaldehyde using Dess-Martin Periodinane (DMP)

This protocol describes the mild oxidation of this compound to 4-methylpyrimidine-2-carbaldehyde. DMP is a highly selective reagent for this transformation, offering high yields and simple work-up procedures.[1][2]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (1.1-1.5 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-methylpyrimidine-2-carbaldehyde.

Protocol 2: Synthesis of 4-Methylpyrimidine-2-carboxylic acid using Jones Reagent

This protocol details the strong oxidation of this compound to 4-methylpyrimidine-2-carboxylic acid using Jones reagent.

Materials:

  • This compound

  • Jones Reagent (prepared by dissolving chromium trioxide in sulfuric acid and water)

  • Acetone

  • Isopropanol

  • Ethyl acetate

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in acetone in a round-bottom flask and cool to 0°C in an ice bath.

  • Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10°C. A color change from orange to green/brown will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the dropwise addition of isopropanol until the orange color disappears completely.

  • Filter the mixture through a pad of celite to remove the chromium salts, washing the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous NaHSO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-methylpyrimidine-2-carboxylic acid.

  • The product can be further purified by recrystallization or column chromatography.

Visualizations

Oxidation_Workflow cluster_start Starting Material cluster_mild_ox Mild Oxidation cluster_strong_ox Strong Oxidation start_mol This compound aldehyde 4-Methylpyrimidine-2-carbaldehyde start_mol->aldehyde  PCC, DMP, or MnO₂ acid 4-Methylpyrimidine-2-carboxylic acid start_mol->acid  Jones Reagent  

Caption: Oxidation pathways of this compound.

Aldehyde_Applications aldehyde 4-Methylpyrimidine-2-carbaldehyde reductive_amination Reductive Amination aldehyde->reductive_amination wittig Wittig Reaction aldehyde->wittig amines Substituted Amines reductive_amination->amines alkenes Substituted Alkenes wittig->alkenes

Caption: Synthetic utility of 4-methylpyrimidine-2-carbaldehyde.

Acid_Applications acid 4-Methylpyrimidine-2-carboxylic acid amide_coupling Amide Coupling acid->amide_coupling esterification Esterification acid->esterification amides Amide Derivatives amide_coupling->amides esters Ester Derivatives esterification->esters

References

Application Notes and Protocols for the Reduction of (4-Methylpyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the hydroxymethyl group in (4-Methylpyrimidin-2-yl)methanol to a methyl group, yielding 2,4-dimethylpyrimidine, is a crucial transformation in medicinal chemistry. Pyrimidine derivatives are scaffolds of significant interest in drug discovery, and the ability to selectively deoxygenate a hydroxyl group allows for the fine-tuning of a molecule's steric and electronic properties, which can impact its biological activity, metabolic stability, and pharmacokinetic profile. These application notes provide a comparative overview of established and modern methods for this deoxygenation, complete with detailed experimental protocols and visual aids to facilitate understanding and implementation in a laboratory setting.

Comparative Overview of Reduction Methodologies

Several methods can be employed for the deoxygenation of the alcohol group in this compound. The choice of method will depend on factors such as substrate compatibility, availability of reagents, and desired scale. The primary methods discussed are the Barton-McCombie deoxygenation, silane-based ionic hydrogenation, and a two-step approach involving conversion to a halide followed by catalytic hydrogenation.

Method Key Reagents General Conditions Advantages Disadvantages
Barton-McCombie Deoxygenation 1. NaH, CS₂, MeI2. n-Bu₃SnH, AIBN1. 0°C to RT2. Reflux in toluene- Mild conditions- High functional group tolerance[1]- Two-step process- Use of toxic and difficult-to-remove tin reagents[2][3]
Silane-Based Ionic Hydrogenation Triethylsilane (Et₃SiH), Trifluoroacetic acid (TFA) or a Lewis Acid (e.g., B(C₆F₅)₃)Room temperature to moderate heating in a suitable solvent (e.g., CH₂Cl₂)- One-step process- Avoids toxic tin reagents- Requires a strong acid, which may not be compatible with all functional groups- Can be less effective for primary alcohols without benzylic-like activation[4]
Two-Step: Halogenation and Catalytic Hydrogenation 1. SOCl₂ or POCl₃2. H₂, Pd/C, base1. Reflux2. Room temperature, atmospheric or higher pressure- Avoids tin reagents- Catalytic final step- Two-step process- The initial halogenation step can be harsh

Experimental Protocols

Method 1: Barton-McCombie Deoxygenation

This radical-mediated deoxygenation involves a two-step process: formation of a xanthate ester followed by a tin-hydride mediated reduction.[3][5]

Workflow for Barton-McCombie Deoxygenation

cluster_0 Step 1: Xanthate Formation cluster_1 Step 2: Deoxygenation A This compound B Deprotonation with NaH A->B C Reaction with CS₂ B->C D Alkylation with MeI C->D E S-methyl xanthate intermediate D->E F S-methyl xanthate intermediate E->F Isolate and Proceed G Radical initiation (AIBN) H Reaction with n-Bu₃SnH G->H I 2,4-Dimethylpyrimidine H->I

Caption: Workflow for the two-step Barton-McCombie deoxygenation.

Protocol:

Step 1: Synthesis of O-((4-Methylpyrimidin-2-yl)methyl) S-methyl carbonodithioate (Xanthate derivative)

  • To a stirred solution of this compound (1.0 equiv.) in anhydrous THF at 0°C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 equiv.) portion-wise.

  • Stir the resulting mixture at 0°C for 30 minutes.

  • Add carbon disulfide (5.0 equiv.) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Add methyl iodide (5.0 equiv.) and continue stirring at room temperature for 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired xanthate derivative.

Step 2: Reduction of the Xanthate to 2,4-Dimethylpyrimidine

  • In a round-bottom flask, dissolve the O-((4-Methylpyrimidin-2-yl)methyl) S-methyl carbonodithioate (1.0 equiv.) in toluene.

  • Add tributyltin hydride (n-Bu₃SnH, 2.0 equiv.) to the solution.

  • Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.2 equiv.).

  • Heat the reaction mixture to reflux (around 90-110°C) for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography. To remove tin byproducts, the crude mixture can be dissolved in acetonitrile and washed with hexane. Alternatively, treatment with a solution of potassium fluoride can precipitate the tin byproducts as insoluble tin fluorides.[3]

Method 2: Silane-Based Ionic Hydrogenation

This method provides a direct, one-step reduction of the alcohol to the corresponding alkane using a silane as the hydride source and a strong acid as an activator.[4]

Proposed Mechanism of Ionic Hydrogenation

start This compound protonation Protonation of OH by strong acid (e.g., TFA) start->protonation + H⁺ intermediate Formation of a carbocation-like intermediate and water protonation->intermediate - H₂O hydride_transfer Hydride transfer from Et₃SiH intermediate->hydride_transfer + Et₃SiH product 2,4-Dimethylpyrimidine hydride_transfer->product - Et₃Si⁺

Caption: Proposed mechanism for silane-based ionic hydrogenation.

Protocol:

  • Dissolve this compound (1.0 equiv.) in a chlorinated solvent such as dichloromethane (CH₂Cl₂).

  • Add triethylsilane (Et₃SiH, 2.0-3.0 equiv.) to the solution.

  • Cool the mixture in an ice bath and add trifluoroacetic acid (TFA, 2.0-3.0 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2,4-dimethylpyrimidine.

Method 3: Two-Step Halogenation and Catalytic Hydrogenation

This alternative route first converts the alcohol to a more reactive halide, which is then reduced to the methyl group via catalytic hydrogenation.

Synthetic Pathway via Halogenation-Hydrogenation

start This compound step1 Halogenation start->step1 SOCl₂ or POCl₃ intermediate 2-Chloromethyl-4-methylpyrimidine step1->intermediate step2 Catalytic Hydrogenation intermediate->step2 H₂, Pd/C, Base product 2,4-Dimethylpyrimidine step2->product

Caption: Two-step conversion of the alcohol to the methyl group.

Protocol:

Step 1: Synthesis of 2-Chloromethyl-4-methylpyrimidine

  • To this compound (1.0 equiv.), add thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (2.0-3.0 equiv.) dropwise at 0°C.

  • After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., NaHCO₃ or NaOH solution) until it is slightly alkaline.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude 2-chloromethyl-4-methylpyrimidine, which can be used in the next step with or without further purification.

Step 2: Catalytic Hydrogenation to 2,4-Dimethylpyrimidine

  • Dissolve 2-chloromethyl-4-methylpyrimidine (1.0 equiv.) in a suitable solvent such as methanol or ethanol.

  • Add a base, such as triethylamine or sodium acetate (1.5-2.0 equiv.), to act as a hydrogen chloride acceptor.[6]

  • Add palladium on carbon (10% Pd/C, 5-10 mol%) to the mixture.

  • Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst, washing with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography or distillation to obtain 2,4-dimethylpyrimidine.

Safety and Handling

  • Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • Tributyltin hydride is toxic. Handle with care and take appropriate measures for waste disposal.

  • Trifluoroacetic acid is highly corrosive. Use appropriate PPE.

  • Catalytic hydrogenation with Pd/C and hydrogen gas should be performed with appropriate safety precautions due to the flammability of hydrogen and the pyrophoric nature of the catalyst when dry.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of (4-Methylpyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions at the hydroxymethyl group of (4-Methylpyrimidin-2-yl)methanol. Direct nucleophilic substitution on the pyrimidine ring is challenging due to the presence of the more reactive hydroxymethyl group. Therefore, the primary route for functionalization involves the activation of the hydroxyl group to create a good leaving group, followed by S(_N)2 displacement by a variety of nucleophiles. This methodology is crucial for the synthesis of novel pyrimidine derivatives for applications in medicinal chemistry and drug discovery. Key activation strategies, including tosylation and conversion to a chloromethyl intermediate, are discussed, along with protocols for subsequent reactions with amine, thiol, and alkoxide nucleophiles.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of pyrimidine derivatives is a key strategy in the development of new drug candidates. This compound is a valuable building block that allows for the introduction of diverse functionalities via nucleophilic substitution at the 2-position's methyl group.

The pyrimidine ring itself is an electron-deficient system, which generally facilitates nucleophilic aromatic substitution (S(_N)Ar).[1] However, in the case of this compound, the primary alcohol of the hydroxymethyl group is a more facile site for nucleophilic attack after appropriate activation. The hydroxyl group is a poor leaving group and must be converted to a more reactive species, such as a sulfonate ester (e.g., tosylate) or an alkyl halide, to enable displacement by nucleophiles. These reactions typically proceed through an S(_N)2 mechanism.[2]

This document outlines the primary pathways for nucleophilic substitution on this compound, providing detailed protocols for the activation of the hydroxyl group and subsequent substitution reactions.

Reaction Pathways and Mechanisms

The primary pathway for nucleophilic substitution of this compound involves a two-step process:

  • Activation of the Hydroxyl Group: The hydroxyl group is converted into a good leaving group.

  • Nucleophilic Displacement: A nucleophile attacks the electrophilic carbon of the activated methyl group, displacing the leaving group.

The following diagram illustrates the general workflow:

G cluster_0 Activation cluster_1 Substitution start This compound activated Activated Intermediate (e.g., Tosylate, Chloride) start->activated TsCl, Pyridine or SOCl₂ product Substituted Product activated->product S_N2 Displacement nucleophile Nucleophile (e.g., R-NH₂, R-SH, R-O⁻) nucleophile->product

Caption: General workflow for nucleophilic substitution.

Activation of the Hydroxyl Group

2.1.1. Tosylation

Conversion of the alcohol to a p-toluenesulfonate (tosylate) is a common and effective activation method. The tosylate is an excellent leaving group due to the resonance stabilization of the tosylate anion.[2]

Caption: Tosylation of this compound.

2.1.2. Chlorination

Direct conversion of the alcohol to a chloride using reagents like thionyl chloride (SOCl(_2)) provides a reactive intermediate for nucleophilic substitution. This method can sometimes be advantageous due to the in-situ formation of the alkyl chloride.

Caption: Chlorination of this compound.

Experimental Protocols

Protocol 1: Synthesis of (4-Methylpyrimidin-2-yl)methyl Tosylate

This protocol describes the conversion of this compound to its corresponding tosylate, a versatile intermediate for nucleophilic substitution reactions.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO(_3)) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.5 eq.) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO(_3) solution, and brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield the crude (4-Methylpyrimidin-2-yl)methyl tosylate.

  • The product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2-(Chloromethyl)-4-methylpyrimidine

This protocol details the conversion of the starting alcohol to the corresponding chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl(_2))

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO(_3)) solution

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DCM at 0 °C, add thionyl chloride (1.2 eq.) dropwise under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a stirred, ice-cold saturated solution of NaHCO(_3).

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na(_2)SO(_4).

  • Filter and concentrate under reduced pressure to obtain 2-(Chloromethyl)-4-methylpyrimidine.

Protocol 3: Nucleophilic Substitution with Amines (Synthesis of 2-(Aminomethyl)-4-methylpyrimidine Derivatives)

This protocol describes the reaction of an activated this compound intermediate with a primary or secondary amine.

Materials:

  • (4-Methylpyrimidin-2-yl)methyl tosylate or 2-(Chloromethyl)-4-methylpyrimidine (1.0 eq.)

  • Primary or secondary amine (1.1-1.5 eq.)

  • Potassium carbonate (K(_2)CO(_3)) or Triethylamine (Et(_3)N) (2.0 eq.)

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the amine in acetonitrile or DMF, add the base (K(_2)CO(_3) or Et(_3)N).

  • Add the activated pyrimidine derivative to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Nucleophilic Substitution with Thiols (Synthesis of 2-((Alkyl/Arylthio)methyl)-4-methylpyrimidine Derivatives)

This protocol outlines the synthesis of pyrimidine thioethers.

Materials:

  • (4-Methylpyrimidin-2-yl)methyl tosylate or 2-(Chloromethyl)-4-methylpyrimidine (1.0 eq.)

  • Thiol (1.1 eq.)

  • Sodium hydride (NaH) or Potassium carbonate (K(_2)CO(_3)) (1.2 eq.)

  • Tetrahydrofuran (THF) or DMF, anhydrous

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a suspension of the base (NaH or K(_2)CO(_3)) in anhydrous THF or DMF, add the thiol dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the thiolate.

  • Add a solution of the activated pyrimidine derivative in the same solvent.

  • Stir the reaction at room temperature or heat gently (40-60 °C) for 2-8 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 5: Williamson Ether Synthesis with this compound

This protocol details the synthesis of pyrimidine ether derivatives.

Materials:

  • This compound (1.0 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq.)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride (NH(_4)Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a suspension of NaH in anhydrous THF at 0 °C, add a solution of this compound in THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide and allow the reaction to warm to room temperature.

  • Stir for 4-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated NH(_4)Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ether by column chromatography.

Data Presentation

The following table summarizes representative reaction conditions and expected outcomes for the nucleophilic substitution of activated this compound. Please note that yields are estimations based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Activation MethodNucleophileBaseSolventTemp. (°C)Time (h)Expected ProductApprox. Yield (%)
TosylationBenzylamineK(_2)CO(_3)DMF8062-((Benzylamino)methyl)-4-methylpyrimidine70-90
ChlorinationThiophenolNaHTHFRT44-Methyl-2-((phenylthio)methyl)pyrimidine75-95
TosylationSodium methoxide-MethanolReflux52-(Methoxymethyl)-4-methylpyrimidine60-80
ChlorinationSodium azide-DMF6042-(Azidomethyl)-4-methylpyrimidine80-95

Logical Relationships and Workflows

The following diagram illustrates the decision-making process for the functionalization of this compound.

G start This compound activation Activate Hydroxyl Group start->activation tosylation Tosylation (TsCl, Pyridine) activation->tosylation Mild Conditions chlorination Chlorination (SOCl₂) activation->chlorination Harsher Conditions substitution Nucleophilic Substitution tosylation->substitution chlorination->substitution amine Amine (R₂NH) substitution->amine N-Nucleophile thiol Thiol (RSH) substitution->thiol S-Nucleophile alkoxide Alkoxide (RO⁻) substitution->alkoxide O-Nucleophile product_amine Amine Product amine->product_amine product_thioether Thioether Product thiol->product_thioether product_ether Ether Product alkoxide->product_ether

Caption: Decision workflow for functionalization.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the nucleophilic substitution reactions of this compound. The key to successful functionalization lies in the initial activation of the hydroxymethyl group. By converting the alcohol to a tosylate or a chloride, a wide array of nucleophiles can be introduced, enabling the synthesis of a diverse library of 2-substituted-4-methylpyrimidine derivatives. These compounds are of significant interest in drug discovery and development, and the methodologies described provide a robust foundation for further synthetic exploration. Optimization of reaction conditions for specific substrates is recommended to achieve optimal yields and purity.

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group of (4-Methylpyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the hydroxyl group of (4-Methylpyrimidin-2-yl)methanol. This pyrimidine-based building block is of significant interest in medicinal chemistry, and modification of its hydroxyl functionality allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following protocols for esterification and etherification are presented as foundational methods for creating diverse libraries of derivatives.

Introduction

This compound is a versatile heterocyclic compound featuring a primary alcohol. This hydroxyl group serves as a key handle for chemical modification. Derivatization at this position can significantly impact the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its biological activity and pharmacokinetic profile. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Derivatization Strategies

The primary strategies for derivatizing the hydroxyl group of this compound involve the formation of esters and ethers. These reactions are generally robust and allow for the introduction of a wide variety of functional groups.

  • Esterification: The reaction of the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form an ester linkage. This is a common method to create prodrugs or to modulate the polarity of a molecule.

  • Etherification: The formation of an ether linkage by reacting the alcohol with an alkyl or aryl halide, or other suitable electrophiles. Ether derivatives are generally more stable to hydrolysis than esters.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of various derivatives of this compound.

Protocol 1: Fischer Esterification of this compound

This protocol describes a classic acid-catalyzed esterification using a carboxylic acid.

Workflow for Fischer Esterification

Fischer_Esterification cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start This compound + Carboxylic Acid Solvent Add excess alcohol (e.g., Methanol) or inert solvent (e.g., Toluene) Start->Solvent Catalyst Add acid catalyst (e.g., conc. H₂SO₄) Solvent->Catalyst Heat Heat to reflux Catalyst->Heat Monitor Monitor reaction by TLC or LC-MS Heat->Monitor Quench Cool and quench with NaHCO₃ solution Monitor->Quench Upon completion Extract Extract with organic solvent Quench->Extract Dry Dry organic layer (e.g., Na₂SO₄) Extract->Dry Purify Purify by chromatography Dry->Purify Product Isolated Ester Derivative Purify->Product

Caption: Workflow for the Fischer Esterification of this compound.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., acetic acid, benzoic acid)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous solvent (e.g., toluene, or the corresponding alcohol if forming a simple ester like methyl or ethyl ester)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add the carboxylic acid (1.2 - 2.0 eq).

  • Add the anhydrous solvent. If using the alcohol as the reagent, it can be used in large excess as the solvent.[1]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester derivative.

Data Presentation:

Carboxylic AcidCatalystSolventReaction Time (h)Yield (%)
Acetic AcidH₂SO₄Toluene675-85
Benzoic AcidH₂SO₄Toluene1270-80
Propionic AcidH₂SO₄Toluene872-82

Note: The data in this table is hypothetical and serves as an example. Actual results may vary depending on the specific reaction conditions and scale.

Protocol 2: Williamson Ether Synthesis of this compound

This protocol outlines the synthesis of ether derivatives via the Williamson ether synthesis.

Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start This compound Solvent Dissolve in anhydrous polar aprotic solvent (e.g., THF, DMF) Start->Solvent Base Add a strong base (e.g., NaH) at 0 °C Solvent->Base Stir Stir for 30 min Base->Stir Electrophile Add alkyl halide (e.g., methyl iodide, benzyl bromide) Stir->Electrophile Warm Allow to warm to RT and stir Electrophile->Warm Monitor Monitor reaction by TLC or LC-MS Warm->Monitor Quench Quench with water or saturated NH₄Cl Monitor->Quench Upon completion Extract Extract with organic solvent Quench->Extract Dry Dry organic layer (e.g., Na₂SO₄) Extract->Dry Purify Purify by chromatography Dry->Purify Product Isolated Ether Derivative Purify->Product

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide)

  • Anhydrous polar aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Saturated ammonium chloride (NH₄Cl) solution or water

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., THF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the strong base (e.g., NaH, 1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or saturated NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired ether derivative.

Data Presentation:

Alkyl HalideBaseSolventReaction Time (h)Yield (%)
Methyl IodideNaHTHF480-90
Benzyl BromideNaHTHF675-85
Ethyl BromideK-OtBuDMF578-88

Note: The data in this table is hypothetical and serves as an example. Actual results may vary depending on the specific reaction conditions and scale.

Applications in Drug Development

The derivatization of this compound is a valuable strategy in drug discovery and development. The synthesized ester and ether derivatives can be screened for a variety of biological activities. For instance, pyrimidine derivatives have been investigated as kinase inhibitors, antiviral agents, and anticancer therapeutics.[3] The modification of the hydroxyl group can influence key parameters such as:

  • Target Binding: The introduced functional group can form new interactions with the biological target, potentially enhancing potency and selectivity.

  • Pharmacokinetics: Esterification is a common strategy to create prodrugs that are cleaved in vivo to release the active parent molecule. Ether linkages, being more stable, can improve the metabolic stability of the compound.

  • Physicochemical Properties: Derivatization can be used to tune solubility and lipophilicity, which are critical for oral absorption and distribution.

Signaling Pathway Context (Hypothetical)

The derivatization of this compound can lead to compounds that modulate specific signaling pathways implicated in disease. For example, a derivative could be designed to inhibit a protein kinase involved in a cancer signaling cascade.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor activates Kinase_A Kinase A Receptor->Kinase_A phosphorylates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates TF Transcription Factor Kinase_B->TF activates Proliferation Cell Proliferation TF->Proliferation promotes Derivative This compound Derivative Derivative->Kinase_B inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.

Conclusion

The derivatization of the hydroxyl group of this compound through esterification and etherification provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The detailed protocols and workflows presented herein offer a solid foundation for researchers to generate diverse chemical libraries for biological screening and to advance drug discovery programs. Careful optimization of reaction conditions and purification procedures will be crucial for obtaining high-purity compounds for further evaluation.

References

Application Notes and Protocols for the Synthesis and Use of (4-Methylpyrimidin-2-yl)methanol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of (4-methylpyrimidin-2-yl)methanol and its derivatives, which serve as valuable scaffolds in medicinal chemistry. Furthermore, it explores their application as potent inhibitors of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and EGFR pathways.

Introduction

Pyrimidine-based scaffolds are of significant interest in drug discovery due to their presence in a wide array of biologically active compounds. The this compound core, in particular, offers versatile anchor points for chemical modification, enabling the development of targeted therapeutics. Derivatives of this scaffold have shown promise as inhibitors of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.

Synthesis Protocols

A plausible and efficient synthetic route to this compound involves the preparation of the key intermediate, 4-methyl-2-pyrimidinecarboxaldehyde, followed by its reduction.

Protocol 1: Synthesis of 4-Methyl-2-pyrimidinecarboxaldehyde

This protocol outlines the synthesis of the aldehyde precursor from a suitable starting material.

Materials:

  • 4-Methyl-2-cyanopyrimidine

  • Diisobutylaluminium hydride (DIBAL-H) solution (1.0 M in toluene)

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether

  • 2 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methyl-2-cyanopyrimidine (1.0 eq) in anhydrous toluene.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.2 eq) in toluene via the dropping funnel over 1 hour, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Quench the reaction by the slow, dropwise addition of methanol, followed by the careful addition of 2 M hydrochloric acid.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude 4-methyl-2-pyrimidinecarboxaldehyde by silica gel column chromatography using a gradient of hexanes and ethyl acetate.

Protocol 2: Synthesis of this compound

This protocol describes the reduction of the aldehyde to the target alcohol.

Materials:

  • 4-Methyl-2-pyrimidinecarboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Distilled Water

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 4-methyl-2-pyrimidinecarboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of distilled water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Applications in Drug Discovery: Targeting Cancer Signaling Pathways

Derivatives of this compound have been investigated for their potential as anticancer agents, primarily through the inhibition of key protein kinases involved in cell growth, proliferation, and survival.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that is frequently hyperactivated in various human cancers, making it a prime target for therapeutic intervention.[1][2] Several pyrimidine derivatives, particularly those incorporating a morpholine moiety, have been identified as potent inhibitors of this pathway.[1][2][3]

Inhibition of the EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is another key target in cancer therapy, as its dysregulation can lead to uncontrolled cell proliferation.[4][5] Pyrimidine-based molecules have been successfully developed as EGFR inhibitors, with some demonstrating efficacy against drug-resistant mutations.[6]

Quantitative Data

The following table summarizes the in vitro anticancer activity of representative pyrimidine derivatives from the literature, highlighting their potency against various cancer cell lines and kinases.

Compound IDTargetCell LineIC₅₀ (µM)Reference
1 PI3Kα-Low nM[3]
2 mTOR-Low nM[3]
3 AKTU87-MG0.0063[3]
4g EGFRMCF-75.1[7]
4g EGFRHepG25.02[7]
4g EGFRHCT-1166.6[7]
4e EGFRT790M/L858R-0.012[6]
4s EGFRT790M/L858R-0.028[6]
10b EGFR-0.7[4]
2a VEGFR-2-0.195[8]
10b VEGFR-2-0.141[8]
Compound 9u EGFRA5490.35[6]
Compound 9u EGFRMCF-73.24[6]
Compound 9u EGFRPC-35.12[6]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_0 Protocol 1: Aldehyde Synthesis cluster_1 Protocol 2: Alcohol Synthesis 4-Methyl-2-cyanopyrimidine 4-Methyl-2-cyanopyrimidine Intermediate_Aldehyde 4-Methyl-2-pyrimidinecarboxaldehyde 4-Methyl-2-cyanopyrimidine->Intermediate_Aldehyde 1. DIBAL-H, Toluene, -78°C 2. H₃O⁺ DIBAL-H DIBAL-H DIBAL-H->Intermediate_Aldehyde Intermediate_Aldehyde_2 4-Methyl-2-pyrimidinecarboxaldehyde Intermediate_Aldehyde->Intermediate_Aldehyde_2 Target_Alcohol This compound NaBH4 NaBH4 NaBH4->Target_Alcohol Intermediate_Aldehyde_2->Target_Alcohol NaBH₄, Methanol, 0°C PI3K_AKT_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Pyrimidine_Derivative This compound Derivative Pyrimidine_Derivative->PI3K Pyrimidine_Derivative->AKT Pyrimidine_Derivative->mTOR EGFR_Pathway EGF Epidermal Growth Factor (EGF) EGFR EGFR EGF->EGFR binds Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream_Signaling activates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Pyrimidine_Derivative This compound Derivative Pyrimidine_Derivative->EGFR inhibits

References

Application Notes and Protocols for Reactions Involving (4-Methylpyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Methylpyrimidin-2-yl)methanol is a heterocyclic building block with significant applications in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structure in numerous therapeutic agents due to its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often improving pharmacokinetic properties.[1] This document provides detailed experimental protocols for the synthesis and key reactions of this compound, presenting quantitative data in a structured format and visualizing complex workflows and pathways.

Chemical Properties and Characterization

This compound is a stable compound, typically available with a purity of 97% or higher.[2] Its key properties are summarized below.

PropertyValueReference
CAS Number 142650-13-3[2]
Molecular Formula C₆H₈N₂O[2]
Molecular Weight 124.14 g/mol [2]
Appearance Solid (Typical)
Boiling Point 214.5 ± 23.0 °C at 760 mmHg[2]
Storage 2-8°C[2]

Characterization is typically performed using standard analytical techniques to confirm identity and purity.

TechniqueExpected Observations
¹H NMR Peaks corresponding to the pyrimidine ring protons, the methyl group protons, the methylene protons of the methanol group, and the hydroxyl proton.
¹³C NMR Resonances for the carbon atoms of the pyrimidine ring, the methyl group, and the methylene group.
LC-MS A parent ion peak corresponding to the molecular weight ([M+H]⁺ at m/z 125.1).
HPLC A single major peak indicating high purity (e.g., >97%).

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction

This protocol describes the synthesis of this compound by the reduction of a suitable precursor, ethyl 4-methylpyrimidine-2-carboxylate. This method is adapted from a similar synthesis of a pyrimidine methanol derivative.[3]

Reaction Scheme: (Ethyl 4-methylpyrimidine-2-carboxylate) + LiAlH₄ → this compound

Materials:

  • Ethyl 4-methylpyrimidine-2-carboxylate (1.0 equiv.)

  • Lithium aluminum hydride (LiAlH₄) (1.1 equiv., 2M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Water (H₂O)

  • 20% aqueous Potassium Hydroxide (KOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.

Procedure:

  • Dissolve ethyl 4-methylpyrimidine-2-carboxylate in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the LiAlH₄ solution dropwise to the stirred solution over 1 hour, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Upon reaction completion (monitored by TLC or LC-MS), cool the mixture back to 0°C.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 20% aqueous KOH solution, and then more water.

  • Stir the resulting mixture for 1 hour at room temperature.

  • Dry the mixture with anhydrous MgSO₄, filter the solid, and wash the filter cake with THF.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

ParameterValue
Reactant Scale 10 mmol
Solvent Volume 50 mL
Typical Yield 85-95%
Purity (post-chromatography) >98%
Protocol 2: Oxidation of this compound to 4-Methylpyrimidine-2-carbaldehyde

The primary alcohol group can be oxidized to the corresponding aldehyde using a mild oxidizing agent like Pyridinium chlorochromate (PCC).

Materials:

  • This compound (1.0 equiv.)

  • Pyridinium chlorochromate (PCC) (1.5 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Magnetic stirrer, round-bottom flask.

Procedure:

  • Suspend PCC in anhydrous DCM in a round-bottom flask.

  • Add a solution of this compound in anhydrous DCM to the PCC suspension in one portion.

  • Stir the mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter off the chromium salts.

  • Wash the silica gel plug thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-Methylpyrimidine-2-carbaldehyde.

  • Further purification can be achieved via column chromatography if necessary.

ParameterValue
Reactant Scale 5 mmol
Solvent Volume 25 mL
Typical Yield 70-85%
Protocol 3: O-Alkylation (Etherification) of this compound

This protocol describes the synthesis of an ether derivative via a Williamson-type ether synthesis.

Materials:

  • This compound (1.0 equiv.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)

  • Anhydrous Dimethylformamide (DMF) or THF

  • Alkyl halide (e.g., Iodomethane or Benzyl bromide) (1.1 equiv.)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate

Procedure:

  • Dissolve this compound in anhydrous DMF in a flask under an inert atmosphere.

  • Cool the solution to 0°C and add NaH portion-wise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0°C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired ether.

ReagentMolar RatioTypical Yield
Sodium Hydride 1.2 equiv.80-95%
Alkyl Halide 1.1 equiv.
Protocol 4: Suzuki-Miyaura Cross-Coupling on a Pyrimidine Core

While this compound itself is not directly used for coupling, its halogenated derivatives are excellent substrates. This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a chloro-pyrimidine derivative, illustrating the reactivity of the pyrimidine scaffold.[4][5] The hydroxyl group may require protection prior to this reaction.

Reaction: 2-Chloro-4-methylpyrimidine + Arylboronic acid → 2-Aryl-4-methylpyrimidine

Materials:

  • 2-Chloro-4-methylpyrimidine (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[4]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, DMF, or Toluene)

Procedure:

  • To a Schlenk flask, add the 2-chloro-4-methylpyrimidine, arylboronic acid, base, and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

ComponentExampleMolar Ratio / Loading
Catalyst Pd(PPh₃)₄2-5 mol%
Base K₂CO₃2.0 equiv.
Solvent 1,4-Dioxane/H₂O (4:1)-
Typical Yield 70-95%

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a derivative of this compound.

G Start Reactants & Solvent (e.g., Pyrimidine, Reagent) Reaction Reaction Step (e.g., Heating, Stirring) Start->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, LC-MS) Purification->Analysis Product Final Product Analysis->Product

Caption: General experimental workflow for synthesis and purification.

Application in Multi-Step Synthesis

This diagram shows a logical workflow for utilizing this compound as a starting material to generate a more complex, hypothetical bioactive molecule.

G Start This compound (Starting Material) Step1 Step 1: Oxidation (e.g., to Aldehyde) Start->Step1 Intermediate1 Intermediate A (Pyrimidine-2-carbaldehyde) Step1->Intermediate1 Step2 Step 2: Reductive Amination Intermediate1->Step2 Intermediate2 Intermediate B (Amine Derivative) Step2->Intermediate2 Step3 Step 3: Coupling Reaction (e.g., Amide Formation) Intermediate2->Step3 Final Final Molecule (Hypothetical Drug Candidate) Step3->Final

Caption: Logical workflow for drug candidate synthesis.

Hypothetical Signaling Pathway Inhibition

Pyrimidine derivatives are frequently investigated as kinase inhibitors. This diagram illustrates the mechanism of competitive ATP inhibition by a hypothetical drug derived from the pyrimidine scaffold.

G cluster_normal Normal Kinase Activity cluster_inhibited Inhibited Kinase Activity ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates Substrate Substrate Protein Substrate->Kinase Binds Downstream Downstream Signaling PhosphoSubstrate->Downstream ATP_i ATP Kinase_i Kinase Enzyme ATP_i->Kinase_i Blocked NoSignal Signaling Blocked Kinase_i->NoSignal Drug Pyrimidine Inhibitor Drug->Kinase_i Binds to ATP Pocket

Caption: Mechanism of competitive kinase inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Methylpyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (4-Methylpyrimidin-2-yl)methanol synthesis. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems that may arise during the synthesis of this compound, focusing on a plausible synthetic route involving the reduction of a suitable precursor.

Q1: My reaction to reduce ethyl 4-methylpyrimidine-2-carboxylate with lithium aluminum hydride (LiAlH₄) is resulting in a low yield of the desired this compound. What are the potential causes and solutions?

A1: Low yields in the LiAlH₄ reduction of pyrimidine esters can be attributed to several factors. A primary concern is the potential for over-reduction of the pyrimidine ring itself, which is a known side reaction. Additionally, incomplete reaction or degradation of the product during workup can contribute to lower yields.

Troubleshooting Strategies:

  • Reaction Temperature: Carefully control the reaction temperature. Adding the LiAlH₄ suspension to the ester solution at a low temperature (e.g., 0 °C or even -78 °C) and then allowing the reaction to slowly warm to room temperature can help minimize over-reduction of the pyrimidine ring.

  • Stoichiometry of LiAlH₄: Use a carefully measured amount of LiAlH₄. An excess of the reducing agent can increase the likelihood of ring reduction. Start with a molar ratio of approximately 1.5 to 2 equivalents of LiAlH₄ to the ester and optimize from there.

  • Reverse Addition: Instead of adding the LiAlH₄ to the ester, try adding the ester solution dropwise to a suspension of LiAlH₄ in an anhydrous solvent. This can help to maintain a low concentration of the ester and potentially reduce side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further reduction of the product.

  • Workup Procedure: A careful workup is crucial. The Fieser workup (sequential addition of water, then 15% aqueous NaOH, then more water) is a standard and effective method for quenching LiAlH₄ reactions and precipitating aluminum salts, which can then be filtered off. Ensure the quenching process is done at a low temperature to avoid excessive heat generation.

Q2: I am observing multiple spots on my TLC plate after the reduction reaction, in addition to the starting material and the desired product. What could these byproducts be?

A2: The presence of multiple byproducts suggests that side reactions are occurring. In the context of a LiAlH₄ reduction of a pyrimidine ester, these could include:

  • Ring-Reduced Products: As mentioned, LiAlH₄ can reduce the pyrimidine ring, leading to dihydropyrimidine or tetrahydropyrimidine derivatives. These are often more polar than the desired product on a normal-phase TLC plate.

  • Partially Reduced Intermediate: In some cases, an aldehyde intermediate (4-methylpyrimidine-2-carboxaldehyde) might be present if the reduction is incomplete.

  • Products from Ring Opening: Under harsh conditions, the pyrimidine ring could potentially undergo cleavage.

Identification and Mitigation:

  • Characterization: Isolate the main byproducts by column chromatography and characterize them using techniques like NMR and Mass Spectrometry to confirm their structures. This will provide valuable insight into the competing reaction pathways.

  • Milder Reducing Agents: If ring reduction is a significant issue, consider using a milder reducing agent. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is known to reduce esters to aldehydes, which can then be selectively reduced to the alcohol using a milder reagent like sodium borohydride (NaBH₄). However, this would be a two-step process.

Q3: I am attempting a Grignard reaction between a 2-halopyrimidine (e.g., 2-chloro-4-methylpyrimidine) and formaldehyde, but the yield is poor. What are the common pitfalls with this approach?

A3: Grignard reactions involving pyrimidines can be challenging due to the nature of the heterocyclic ring. Potential issues include:

  • Difficulty in Grignard Reagent Formation: The formation of the pyrimidyl Grignard reagent can be sluggish. Activation of the magnesium metal (e.g., with iodine or 1,2-dibromoethane) is crucial.

  • Side Reactions of the Grignard Reagent: The pyrimidyl Grignard reagent can be highly reactive and may participate in side reactions, such as reaction with the starting 2-halopyrimidine or addition to the pyrimidine ring of another molecule.[1]

  • Reaction with Formaldehyde: Gaseous formaldehyde can be difficult to handle. Using a more manageable source of formaldehyde, such as paraformaldehyde, which is depolymerized in situ by heating, can be a better alternative.

Optimization Strategies:

  • Halogen-Metal Exchange: An alternative to direct Grignard reagent formation is to perform a halogen-metal exchange at low temperature using n-butyllithium, followed by the addition of formaldehyde.

  • Solvent Choice: Anhydrous tetrahydrofuran (THF) is a common solvent for Grignard reactions. Ensure it is absolutely dry.

  • Temperature Control: Perform the formation of the organometallic reagent at a suitable temperature and the subsequent reaction with formaldehyde at a low temperature to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for the synthesis of this compound?

A1: A common and logical precursor is a derivative of 4-methylpyrimidine-2-carboxylic acid, such as its ethyl or methyl ester. These esters can be synthesized from commercially available starting materials and then reduced to the desired alcohol.

Q2: What is the recommended reducing agent for converting ethyl 4-methylpyrimidine-2-carboxylate to this compound?

A2: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. However, due to its high reactivity, it can also lead to the undesirable reduction of the pyrimidine ring. Careful control of reaction conditions is necessary to achieve a good yield of the desired product.

Q3: How can I purify the crude this compound product?

A3: The primary methods for purification are column chromatography and crystallization.

  • Column Chromatography: Silica gel column chromatography is effective for separating the desired product from unreacted starting materials and byproducts. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide good separation.

  • Crystallization: If the crude product is a solid, crystallization from a suitable solvent or solvent mixture can be an efficient purification method. The choice of solvent will depend on the solubility of the product and impurities.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are essential:

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents. All glassware must be thoroughly dried before use.

  • Grignard Reagents and Organolithium Reagents: These are also highly reactive and sensitive to moisture and air. Strict anhydrous and inert atmosphere techniques are required.

  • Solvents: Many organic solvents used in these syntheses (e.g., diethyl ether, THF) are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

Data Presentation

Table 1: Comparison of Reducing Agents for Ester to Alcohol Conversion

Reducing AgentTypical Reaction ConditionsAdvantagesPotential Disadvantages
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Et₂O, 0 °C to rtHigh reactivity, can reduce most carboxylic acid derivativesCan be unselective, risk of over-reduction (e.g., ring reduction), pyrophoric
Diisobutylaluminium Hydride (DIBAL-H)Anhydrous toluene or CH₂Cl₂, -78 °CCan selectively reduce esters to aldehydes at low temperaturesRequires precise temperature control to avoid over-reduction to the alcohol
Sodium Borohydride (NaBH₄)Protic solvents (e.g., EtOH, MeOH)Milder and safer to handle than LiAlH₄Generally does not reduce esters

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound via Reduction of Ethyl 4-methylpyrimidine-2-carboxylate

Disclaimer: This is a proposed protocol based on general procedures for similar reductions. Optimization may be required.

Step 1: Synthesis of Ethyl 4-methylpyrimidine-2-carboxylate (if not commercially available)

Step 2: Reduction of Ethyl 4-methylpyrimidine-2-carboxylate

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Ester: Dissolve ethyl 4-methylpyrimidine-2-carboxylate (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Cautiously and slowly add water (X mL), followed by 15% aqueous sodium hydroxide solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Filtration: A granular precipitate of aluminum salts should form. Stir the mixture for 15-30 minutes, then filter it through a pad of Celite®. Wash the filter cake with THF.

  • Workup: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield pure this compound.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Flame-dried flask under N₂ add_lah Add LiAlH₄ and anhydrous THF setup->add_lah cool_lah Cool to 0 °C add_lah->cool_lah add_ester Add ester solution dropwise at 0 °C cool_lah->add_ester dissolve_ester Dissolve ethyl 4-methylpyrimidine-2-carboxylate in anhydrous THF dissolve_ester->add_ester warm_rt Warm to room temperature and stir add_ester->warm_rt monitor Monitor reaction by TLC warm_rt->monitor quench Quench reaction at 0 °C (Fieser workup) monitor->quench If complete filter Filter through Celite® quench->filter concentrate Concentrate filtrate filter->concentrate purify Purify by column chromatography concentrate->purify

Caption: Experimental workflow for the proposed synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Over-reduction of Pyrimidine Ring start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Degradation during Workup start->cause3 solution1a Lower reaction temperature cause1->solution1a solution1b Optimize LiAlH₄ stoichiometry cause1->solution1b solution1c Consider milder reducing agents cause1->solution1c solution2a Increase reaction time/temperature cause2->solution2a solution2b Ensure purity of starting materials cause2->solution2b solution3a Careful quenching at low temperature cause3->solution3a solution3b Use appropriate workup procedure cause3->solution3b

Caption: Troubleshooting logic for addressing low product yield.

References

common side products in the synthesis of (4-Methylpyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for common issues encountered during the synthesis of (4-Methylpyrimidin-2-yl)methanol. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound

Possible Cause 1: Incomplete Reduction of the Carbonyl Precursor

When synthesizing this compound via the reduction of a precursor like 4-methylpyrimidine-2-carboxaldehyde or a corresponding carboxylic acid ester, incomplete reaction is a common problem.

Troubleshooting Steps:

  • Verify Reducing Agent Activity: Use a fresh, unopened container of the reducing agent (e.g., Sodium Borohydride, Lithium Aluminum Hydride). Older reagents can be less active due to moisture absorption.

  • Optimize Reaction Temperature: For milder reducing agents like NaBH₄, the reaction may require gentle heating. For powerful agents like LiAlH₄, ensure the initial addition is performed at a low temperature (e.g., 0 °C) to control the reaction rate, followed by a gradual warming to room temperature to ensure completion.

  • Increase Molar Excess of Reducing Agent: A stoichiometric amount of the reducing agent may be insufficient. Increase the molar equivalents of the reducing agent incrementally (e.g., from 1.5 to 2.5 equivalents).

  • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the initially planned duration, extend the reaction time.

Possible Cause 2: Grignard Reagent Formation Failure or Decomposition

If employing a Grignard-based synthesis, the formation and stability of the Grignard reagent are critical.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried, and solvents must be anhydrous. Trace amounts of water will quench the Grignard reagent.

  • Activate Magnesium Turnings: The surface of magnesium turnings can oxidize, preventing the reaction. Gently crush the turnings before use or activate them with a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Slow Addition of Halide: Add the halide precursor (e.g., 2-chloro-4-methylpyrimidine) dropwise to the magnesium suspension to maintain a manageable reaction rate and prevent side reactions.

Issue 2: Presence of Significant Side Products

The following table summarizes common side products, their potential causes, and suggested solutions.

Side ProductPotential CauseSuggested Solution
4-Methyl-1,6-dihydropyrimidine-2-methanolOver-reduction of the pyrimidine ring by a strong reducing agent like LiAlH₄.Use a milder reducing agent such as Sodium Borohydride (NaBH₄) if the precursor is an aldehyde. If LiAlH₄ is necessary (for esters or acids), carefully control the reaction temperature and use a minimal excess of the reagent.
4,4'-Dimethyl-2,2'-bipyrimidineWurtz-type coupling during Grignard reagent formation from 2-chloro-4-methylpyrimidine.Add the 2-chloro-4-methylpyrimidine slowly to the magnesium suspension to maintain a low concentration of the halide.
Unreacted Starting MaterialIncomplete reaction due to insufficient reducing agent, inactive reagent, or short reaction time.Refer to "Troubleshooting Steps" for "Incomplete Reduction of the Carbonyl Precursor".
Over-oxidized products (e.g., 4-methylpyrimidine-2-carboxylic acid)If starting from the aldehyde, air oxidation may occur.Maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction and workup.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent method is the reduction of a suitable carbonyl precursor, such as 4-methylpyrimidine-2-carboxaldehyde or an ester of 4-methylpyrimidine-2-carboxylic acid. The choice of reducing agent is critical to avoid side reactions.

Q2: I observe a significant amount of a dihydropyrimidine derivative in my final product after LiAlH₄ reduction. How can I avoid this?

A2: The pyrimidine ring is susceptible to reduction by powerful hydrides like LiAlH₄. To minimize this, use a less reactive reducing agent if possible. If LiAlH₄ is required, perform the reaction at low temperatures and carefully control the stoichiometry of the reducing agent.

Q3: My Grignard reaction for this synthesis is not initiating. What are the likely reasons?

A3: The most common causes for a Grignard reaction failing to initiate are the presence of moisture and the passivation of the magnesium surface. Ensure all your glassware and solvents are scrupulously dry and consider activating the magnesium with iodine or 1,2-dibromoethane.

Experimental Protocols

Protocol 1: Reduction of 4-Methylpyrimidine-2-carboxaldehyde using Sodium Borohydride
  • Dissolve 4-methylpyrimidine-2-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add Sodium Borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low or No Yield of Product check_reduction Investigate Reduction Step start->check_reduction If using reduction check_grignard Investigate Grignard Step start->check_grignard If using Grignard incomplete_reduction Incomplete Reduction? check_reduction->incomplete_reduction grignard_failure Grignard Failure? check_grignard->grignard_failure verify_reagent Verify Reducing Agent Activity incomplete_reduction->verify_reagent Yes anhydrous Ensure Anhydrous Conditions grignard_failure->anhydrous Yes optimize_temp Optimize Reaction Temperature verify_reagent->optimize_temp increase_reagent Increase Molar Excess of Reagent optimize_temp->increase_reagent extend_time Extend Reaction Time increase_reagent->extend_time activate_mg Activate Magnesium anhydrous->activate_mg slow_addition Slow Halide Addition activate_mg->slow_addition

Caption: Troubleshooting workflow for low product yield.

Synthetic Pathway and Potential Side Products

synthesis_pathway cluster_reduction Reduction Pathway cluster_grignard Grignard Pathway aldehyde 4-Methylpyrimidine- 2-carboxaldehyde product This compound aldehyde->product NaBH4 or LiAlH4 ester 4-Methylpyrimidine- 2-carboxylate Ester ester->product LiAlH4 dihydropyrimidine 4-Methyl-1,6-dihydropyrimidine- 2-methanol ester->dihydropyrimidine LiAlH4 (over-reduction) chloro_pyrimidine 2-Chloro-4-methylpyrimidine grignard_reagent Grignard Reagent chloro_pyrimidine->grignard_reagent Mg, THF bipyrimidine 4,4'-Dimethyl-2,2'-bipyrimidine chloro_pyrimidine->bipyrimidine Wurtz Coupling grignard_reagent->product 1. Formaldehyde 2. Aqueous Workup formaldehyde Formaldehyde

Caption: Synthetic routes and common side products.

Technical Support Center: Optimizing Derivatization of (4-Methylpyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the derivatization of (4-Methylpyrimidin-2-yl)methanol. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the synthesis of derivatives of this important heterocyclic building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The primary hydroxyl group of this compound is readily derivatized through various reactions, most commonly:

  • Esterification: To introduce an acyl group, forming an ester. This is typically achieved using acyl chlorides, acid anhydrides, or carboxylic acids under acidic conditions (e.g., Fischer esterification).

  • Etherification: To introduce an alkyl or aryl group, forming an ether. The Williamson ether synthesis is a common method, involving the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Q2: I am observing low yields in my esterification reaction. What are the potential causes?

A2: Low yields in esterification can stem from several factors. Incomplete conversion is a common issue. If using Fischer esterification, the reaction is an equilibrium process. To drive the reaction towards the product, consider using a large excess of the alcohol or removing water as it forms, for example, by using a Dean-Stark apparatus. Additionally, ensure your reagents are pure and dry, as water can hydrolyze the ester product or interfere with the reaction. Catalyst choice and concentration are also critical; ensure you are using an appropriate acid catalyst (e.g., H₂SO₄, p-TsOH) in a suitable amount.

Q3: My etherification reaction is not proceeding. What should I check?

A3: For a Williamson ether synthesis, the formation of the alkoxide is crucial. Ensure you are using a strong enough base (e.g., NaH, KH) to fully deprotonate the hydroxyl group of this compound. The choice of solvent is also important; a polar aprotic solvent like DMF or THF is generally preferred. The reactivity of the alkyl halide is another key factor; primary alkyl halides are most effective, while secondary and tertiary halides are more prone to elimination side reactions.

Q4: Are there any potential side reactions to be aware of during derivatization?

A4: Yes, several side reactions can occur. During esterification with acyl chlorides, over-acylation or reaction with the pyrimidine nitrogens is a possibility, especially if the reaction is not properly controlled. In etherification, particularly under strongly basic conditions, N-alkylation of the pyrimidine ring can compete with O-alkylation of the hydroxyl group. It is also important to consider the stability of the pyrimidine ring under the chosen reaction conditions to avoid degradation.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Esterification
Potential Cause Troubleshooting Step
Incomplete reaction (equilibrium) For Fischer esterification, use a large excess of the carboxylic acid or remove water using a Dean-Stark trap.
Poor catalyst activity Use a fresh, anhydrous acid catalyst (e.g., H₂SO₄, p-TsOH). Optimize catalyst loading.
Presence of water Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Steric hindrance If using a bulky carboxylic acid, consider a less hindered activating agent or more forcing reaction conditions (higher temperature, longer reaction time).
Low reactivity of carboxylic acid Convert the carboxylic acid to a more reactive species, such as an acyl chloride or acid anhydride, before reacting with this compound.
Issue 2: Formation of Multiple Products in Etherification (Williamson Synthesis)
Potential Cause Troubleshooting Step
N-alkylation of the pyrimidine ring Use a less polar solvent to disfavor reaction at the nitrogen atoms. Consider protecting the pyrimidine nitrogens if N-alkylation is a persistent issue.
Elimination side reaction Use a primary alkyl halide instead of a secondary or tertiary one. Employ milder reaction conditions (lower temperature).
Incomplete deprotonation Ensure a sufficient excess of a strong base (e.g., NaH) is used to fully form the alkoxide.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Product is water-soluble If the product has high polarity, it may be lost in the aqueous wash. Check the aqueous layer for your product. Consider using a continuous liquid-liquid extractor.
Co-elution with starting material Optimize your chromatography conditions (e.g., change the solvent system polarity, try a different stationary phase).
Presence of basic impurities Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove basic starting materials or byproducts.
Presence of acidic impurities Wash the organic layer with a dilute basic solution (e.g., saturated NaHCO₃) to remove acidic starting materials or byproducts.

Data Presentation: Illustrative Optimization of Reaction Conditions

The following tables provide illustrative data for optimizing the esterification and etherification of this compound. Please note that these are representative examples, and optimal conditions may vary depending on the specific reagents and scale of the reaction.

Table 1: Illustrative Optimization of Esterification with Acetic Anhydride

Entry Base Solvent Temperature (°C) Time (h) Illustrative Yield (%)
1PyridineDCM25475
2TriethylamineDCM25472
3PyridineTHF25468
4PyridineDCM0 to 25685
5DMAP (cat.)DCM25292

Table 2: Illustrative Optimization of Williamson Ether Synthesis with Methyl Iodide

Entry Base Solvent Temperature (°C) Time (h) Illustrative Yield (%)
1NaHTHF25680
2NaHDMF25488
3K₂CO₃Acetone56 (reflux)1265
4NaHDMF0 to 25591
5t-BuOKTHF25675

Experimental Protocols

Protocol 1: General Procedure for Esterification using Acyl Chloride
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add a suitable base, such as pyridine or triethylamine (1.2 eq.).

  • Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq.) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Williamson Ether Synthesis
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Formation of Alkoxide: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Addition of Alkyl Halide: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow start Start with this compound dissolve Dissolve in Anhydrous Solvent start->dissolve Step 1 add_reagents Add Reagents (Base, Acyl Chloride/Alkyl Halide) dissolve->add_reagents Step 2 reaction Reaction (Monitor by TLC) add_reagents->reaction Step 3 workup Aqueous Work-up (Quench, Wash) reaction->workup Step 4 purification Purification (Column Chromatography) workup->purification Step 5 characterization Characterization (NMR, MS, etc.) purification->characterization Step 6 product Final Derivatized Product characterization->product Final

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_tree start Low/No Product Yield check_sm Starting Material Consumed? start->check_sm sm_present No check_sm->sm_present No sm_absent Yes check_sm->sm_absent Yes reagent_quality Check Reagent Purity/Activity sm_present->reagent_quality workup_issue Check Work-up Procedure (Product lost in aqueous layer?) sm_absent->workup_issue reaction_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) reagent_quality->reaction_conditions purification_issue Check Purification Step (Product co-eluting or degrading?) workup_issue->purification_issue stability_issue Product Instability? (Decomposition during reaction/work-up) purification_issue->stability_issue

preventing decomposition of (4-Methylpyrimidin-2-yl)methanol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Methylpyrimidin-2-yl)methanol. Our aim is to help you prevent its decomposition during chemical reactions and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of decomposition for this compound?

A1: this compound is susceptible to decomposition through several pathways, primarily due to the reactivity of the hydroxymethyl group and the electron-deficient nature of the pyrimidine ring. The main decomposition routes include:

  • Oxidation: The primary alcohol can be easily oxidized to 4-methylpyrimidine-2-carbaldehyde or further to 4-methylpyrimidine-2-carboxylic acid, especially in the presence of oxidizing agents or exposure to air over prolonged periods.

  • Acid-Catalyzed Decomposition: Under strong acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). This can lead to the formation of a stabilized carbocation, which may then undergo further reactions, including polymerization or reaction with other nucleophiles present in the reaction mixture.

  • Base-Mediated Decomposition: While generally more stable under basic conditions, strong bases can deprotonate the hydroxyl group, forming an alkoxide. In the presence of certain reagents, this can lead to side reactions.

  • Thermal Decomposition: At elevated temperatures, the compound may degrade. The specific decomposition products will depend on the temperature and the presence of other reagents.

Q2: I am observing a color change in my reaction mixture to yellow or brown. What could be the cause?

A2: A color change to yellow or brown is a common indicator of decomposition. This is often due to the formation of conjugated side products or polymerization of decomposition intermediates. Oxidation of the alcohol to the aldehyde, followed by further reactions, is a frequent cause of color formation.

Q3: How can I prevent the oxidation of the hydroxymethyl group during a reaction?

A3: To prevent oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon), especially if the reaction is run for an extended period or at elevated temperatures. Using deoxygenated solvents can also be beneficial. If the reaction chemistry allows, the addition of a mild antioxidant might be considered, although this should be evaluated on a case-by-case basis to avoid interference with the desired reaction.

Q4: Is it necessary to protect the hydroxyl group of this compound?

A4: Protecting the hydroxyl group is a highly recommended strategy to prevent decomposition, especially in reactions involving strong acids, bases, or oxidizing/reducing agents.[1][2] The choice of protecting group will depend on the specific reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during reactions with this compound.

Observed Problem Potential Cause Suggested Solution
Low yield of desired product and formation of a polar, UV-active byproduct. Oxidation of the hydroxymethyl group to the corresponding carboxylic acid.1. Run the reaction under a strict inert atmosphere (N₂ or Ar).2. Use freshly distilled or deoxygenated solvents.3. Protect the hydroxyl group as an ether (e.g., TBDMS or MOM ether) before proceeding with the reaction.
Formation of multiple unidentified products, some with higher molecular weight. Acid-catalyzed decomposition and potential polymerization.1. Avoid strong acidic conditions if possible.2. If an acid is required, use a milder acid or a buffered system.3. Protect the hydroxyl group with an acid-stable protecting group (e.g., TBDMS ether).4. Run the reaction at a lower temperature.
Reaction mixture turns dark, and purification is difficult due to streaking on TLC/LC. General decomposition, possibly thermal or due to reactive intermediates.1. Lower the reaction temperature.2. Reduce the reaction time.3. Consider a change of solvent to one in which the starting material and product are more stable.4. Protect the hydroxyl group to increase overall stability.
Incomplete reaction, even with extended reaction times. The hydroxyl group may be interfering with the catalyst or reagents.1. Protect the hydroxyl group to prevent coordination with metal catalysts or reaction with reagents.2. Perform a thorough literature search for similar reactions with heterocyclic alcohols to identify compatible catalysts and conditions.

Experimental Protocols

Protocol 1: Protection of this compound with a Silyl Ether (TBDMS)

This protocol describes a general procedure for the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, which is stable under a wide range of reaction conditions.[1]

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.

  • Add imidazole (1.5 eq).

  • Add TBDMSCl (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the TBDMS-protected ether.

Protocol 2: Williamson Ether Synthesis using this compound

This protocol provides a method for the synthesis of ethers from this compound.[3][4][5][6]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Decomposition

G Troubleshooting Workflow for this compound Decomposition A Decomposition Observed (e.g., color change, multiple spots on TLC) B Identify Potential Cause A->B C Oxidation B->C Oxidative conditions? D Acid/Base Instability B->D Harsh pH? E Thermal Degradation B->E High temperature? F Implement Preventative Measures C->F D->F E->F G Use Inert Atmosphere & Deoxygenated Solvents F->G If oxidation H Modify pH (use milder reagents/buffers) F->H If pH issue I Lower Reaction Temperature F->I If thermal J Protect Hydroxyl Group F->J General prevention K Problem Solved? G->K H->K I->K J->K L Proceed with Reaction K->L Yes M Re-evaluate & Consider Alternative Strategy K->M No

Caption: A flowchart for diagnosing and solving decomposition issues.

Decision Pathway for Hydroxyl Group Protection

G Decision Pathway for Protecting the Hydroxyl Group A Planned Reaction Conditions B Strongly Acidic? A->B C Strongly Basic? A->C D Oxidizing/Reducing Agents Present? A->D E Protect with Acid-Stable Group (e.g., TBDMS, TIPS) B->E Yes H Protection May Not Be Necessary (Proceed with caution) B->H No F Protect with Base-Stable Group (e.g., MOM, Bn) C->F Yes C->H No G Protect with Robust Group (e.g., TBDMS, Bn) D->G Yes D->H No I Select & Synthesize Protected Compound E->I F->I G->I J Perform Desired Reaction I->J K Deprotect J->K

References

challenges in the characterization of (4-Methylpyrimidin-2-yl)methanol products

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (4-Methylpyrimidin-2-yl)methanol and its Derivatives

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of this compound?

A1: The main challenges in characterizing this compound and its products include:

  • Purity Assessment: The presence of starting materials, reagents, or side-products from the synthesis can complicate purification and analysis.

  • Structural Elucidation: While techniques like NMR and mass spectrometry are powerful, overlapping signals or unexpected fragmentation patterns can make definitive structure confirmation difficult.

  • Hygroscopic Nature: Alcohols can be hygroscopic, leading to the presence of water in samples, which can affect analytical results, particularly NMR spectra.

  • Potential for Oxidation: The methanol group can be susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially if not handled under inert conditions.

Q2: Which analytical techniques are most suitable for characterizing this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for elucidating the chemical structure and identifying impurities.

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and quantifying the compound in a mixture.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile derivatives and for identifying low-level impurities.[1][3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Helps in identifying functional groups, such as the hydroxyl (-OH) group.[4]

Q3: What are some common impurities that might be observed in the synthesis of this compound?

A3: Common impurities can include unreacted starting materials, by-products from side reactions, and products of oxidation or degradation. Depending on the synthetic route, potential impurities could be related to starting materials like 2,4-dichloropyrimidine or by-products from the reduction of a corresponding ester or aldehyde. It is also possible to have isomeric impurities.[5][6]

Troubleshooting Guides

Problem 1: Unexpected Peaks in ¹H NMR Spectrum

Symptom: The ¹H NMR spectrum of your purified this compound shows more signals than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Residual Solvent Compare the chemical shifts of the unknown peaks with common NMR solvents. Repurify the sample and dry it under high vacuum.
Presence of Water A broad singlet, often in the range of 1.5-4.5 ppm (depending on the solvent), can indicate the presence of water. Use a deuterated solvent from a fresh, sealed ampoule.
Unreacted Starting Material Compare the spectrum with the known spectra of your starting materials. If present, further purification (e.g., column chromatography, recrystallization) is necessary.
Side Product/Isomer Analyze the coupling patterns and integration of the unexpected signals to propose a possible structure. Further characterization using 2D NMR (COSY, HSQC) and MS may be required.
Degradation (e.g., Oxidation) Look for signals corresponding to an aldehyde (around 9-10 ppm) or a carboxylic acid proton (often a broad signal >10 ppm). Store the compound under an inert atmosphere and at a low temperature.
Problem 2: Multiple Spots on Thin Layer Chromatography (TLC)

Symptom: After purification, your product still shows multiple spots on a TLC plate.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress more closely using TLC to ensure full consumption of the starting material.
Co-eluting Impurities The chosen solvent system for column chromatography may not be optimal for separating the product from an impurity. Experiment with different solvent systems with varying polarities.
Product Degradation on Silica Gel Some compounds can degrade on silica gel. Consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of triethylamine in the eluent.
Tautomerism Although less common for this specific molecule, some heterocyclic compounds can exist as tautomers, which may appear as separate spots on TLC. Analyze the sample using NMR to see if it exists as a mixture of tautomers in solution.

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC

This protocol provides a general method for determining the purity of this compound.

Parameter Value
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid or Trifluoroacetic Acid)
Gradient Start with a lower concentration of acetonitrile (e.g., 10%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm (or a wavelength determined by UV-Vis analysis of the compound)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Run the gradient program and record the chromatogram.

  • Calculate the purity based on the peak area percentage of the main product peak relative to the total peak area.

Protocol 2: Structural Elucidation by NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64 (adjust for sample concentration).

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):

  • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more (as ¹³C has low natural abundance).

  • Relaxation Delay: 2-5 seconds.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials reaction Chemical Reaction start->reaction workup Aqueous Workup reaction->workup Reaction Mixture extraction Solvent Extraction workup->extraction drying Drying Agent extraction->drying chromatography Column Chromatography drying->chromatography tlc TLC Analysis chromatography->tlc Fractions nmr NMR Spectroscopy tlc->nmr Pure Fractions ms Mass Spectrometry nmr->ms hplc HPLC Analysis ms->hplc end end hplc->end Final Product Characterized

Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.

troubleshooting_tree cluster_identification Impurity Identification cluster_solution Solution start Impure product detected (e.g., by HPLC or TLC) check_starting_material Compare with starting material standards start->check_starting_material check_nmr Analyze NMR for unexpected signals start->check_nmr run_ms Run MS to identify molecular weight of impurity start->run_ms optimize_reaction Optimize reaction conditions (temp, time, stoichiometry) check_starting_material->optimize_reaction Starting material detected check_nmr->run_ms decision decision run_ms->decision Impurity Identified? repurify Re-purify using different chromatography conditions recrystallize Attempt recrystallization repurify->recrystallize check_stability Investigate product stability (light, air, temp sensitivity) decision->repurify Yes decision->optimize_reaction No decision->check_stability Yes

Caption: Troubleshooting decision tree for an impure product sample of this compound.

References

Technical Support Center: Synthesis of (4-Methylpyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic routes to (4-Methylpyrimidin-2-yl)methanol, a key intermediate in pharmaceutical research and development. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary alternative synthetic routes to this compound?

A1: There are three main alternative synthetic routes starting from commercially available precursors:

  • Route 1: Grignard reaction of 2-chloro-4-methylpyrimidine with formaldehyde.

  • Route 2: A multi-step synthesis from 2-chloro-4-methylpyrimidine via a nitrile intermediate.

  • Route 3: Reduction of 4-methylpyrimidine-2-carbaldehyde.

Q2: Which route is recommended for a first attempt?

A2: Route 3, the reduction of 4-methylpyrimidine-2-carbaldehyde, is the most straightforward final step. However, the synthesis of the aldehyde precursor can be challenging. For reliability, Route 2 offers a well-established, albeit longer, pathway with more predictable transformations. Route 1, the Grignard reaction, is a direct C-C bond formation but can be sensitive to reaction conditions, especially with heteroaromatic halides.

Q3: What are the key safety precautions to consider during these syntheses?

A3:

  • Grignard Reagents (Route 1): These are highly reactive, moisture-sensitive, and can be pyrophoric. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Cyanides (Route 2): Zinc cyanide and other cyanide-containing compounds are highly toxic. Handle with extreme caution in a well-ventilated fume hood and have an appropriate quenching and disposal procedure in place.

  • Lithium Aluminum Hydride (LiAlH₄) (Route 2 & 3): This is a powerful reducing agent that reacts violently with water and protic solvents. Use in an anhydrous solvent under an inert atmosphere and quench the reaction carefully at low temperatures.

  • Vilsmeier Reagent (Route 3): Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form the Vilsmeier reagent, which is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.

Alternative Synthetic Routes: Troubleshooting Guides

Route 1: Grignard Reaction from 2-Chloro-4-methylpyrimidine

This route involves the formation of a Grignard reagent from 2-chloro-4-methylpyrimidine, which then reacts with formaldehyde to yield the desired primary alcohol.

Experimental Workflow:

Route_1_Workflow cluster_0 Grignard Formation cluster_1 Reaction with Formaldehyde cluster_2 Workup 2-Chloro-4-methylpyrimidine 2-Chloro-4-methylpyrimidine Grignard_Reagent 4-Methylpyrimidin-2-ylmagnesium chloride 2-Chloro-4-methylpyrimidine->Grignard_Reagent Anhydrous THF Mg_turnings Mg turnings, I₂ (cat.) Mg_turnings->Grignard_Reagent Alkoxide_Intermediate Magnesium alkoxide intermediate Grignard_Reagent->Alkoxide_Intermediate Formaldehyde Formaldehyde (from paraformaldehyde) Formaldehyde->Alkoxide_Intermediate Product This compound Alkoxide_Intermediate->Product Aqueous acidic workup (e.g., NH₄Cl)

Caption: Grignard reaction workflow.

Troubleshooting Guide: Route 1

Issue Potential Cause(s) Recommended Solution(s)
Grignard reaction fails to initiate. - Presence of moisture in glassware, solvent, or starting materials.- Inactive magnesium surface (oxide layer).- Impurities in the 2-chloro-4-methylpyrimidine.- Flame-dry all glassware under vacuum and cool under an inert atmosphere.- Use freshly distilled, anhydrous THF.- Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.- Purify the starting chloride by distillation or recrystallization.
Low yield of the Grignard reagent. - Wurtz coupling (homocoupling of the Grignard reagent with the starting halide).- Competing side reactions of the pyrimidine ring.- Add the 2-chloro-4-methylpyrimidine solution slowly to the magnesium suspension.- Maintain a low reaction temperature during Grignard formation.
Low yield of the final alcohol product. - Inefficient reaction with formaldehyde.- Decomposition of the Grignard reagent before or during the addition of formaldehyde.- Use of aqueous formaldehyde solution.- Use freshly depolymerized paraformaldehyde as the source of anhydrous formaldehyde gas, bubbled into the Grignard solution.- Alternatively, add the Grignard reagent to a suspension of dry paraformaldehyde in anhydrous THF.- Ensure the reaction with formaldehyde is conducted at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.
Formation of significant byproducts. - Over-addition of formaldehyde leading to polymer formation.- Reaction of the Grignard reagent with the product alcohol.- Use a slight excess (1.1-1.2 equivalents) of formaldehyde.- Perform a careful aqueous workup to protonate the alkoxide and quench any remaining Grignard reagent.
Route 2: Multi-Step Synthesis from 2-Chloro-4-methylpyrimidine via Nitrile Intermediate

This versatile route involves the conversion of the starting chloride to a nitrile, which can then be transformed into the target alcohol through two different pathways.

Experimental Workflow:

Route_2_Workflow cluster_A Pathway A cluster_B Pathway B Start 2-Chloro-4-methylpyrimidine Nitrile 4-Methylpyrimidine-2-carbonitrile Start->Nitrile Zn(CN)₂, Pd(PPh₃)₄, DMF Carboxylic_Acid 4-Methylpyrimidine-2-carboxylic acid Nitrile->Carboxylic_Acid Acid or base hydrolysis Amine (4-Methylpyrimidin-2-yl)methanamine Nitrile->Amine Reduction (e.g., H₂, Raney Ni or LiAlH₄) Product This compound Carboxylic_Acid->Product Reduction (e.g., LiAlH₄) Amine->Product Diazotization (NaNO₂, aq. acid)

Caption: Nitrile intermediate pathways.

Troubleshooting Guide: Route 2

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the cyanation step. - Incomplete reaction.- Catalyst deactivation.- Side reactions.- Ensure anhydrous conditions and an inert atmosphere.- Use a freshly prepared or high-quality palladium catalyst.- Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
Incomplete hydrolysis of the nitrile (Pathway A). - Harsh reaction conditions leading to decomposition.- Insufficient reaction time or temperature.- For acid hydrolysis, use a mixture of acetic acid and sulfuric acid.- For basic hydrolysis, use aqueous NaOH or KOH followed by careful acidification.- Monitor the reaction progress to avoid prolonged heating which can lead to degradation of the pyrimidine ring.
Low yield in the reduction of the carboxylic acid (Pathway A). - Incomplete reduction.- Over-reduction or side reactions.- Use a sufficient excess of LiAlH₄ in anhydrous THF.- Add the carboxylic acid solution slowly to the LiAlH₄ suspension at 0 °C.- Ensure a proper aqueous workup to hydrolyze the aluminum salts and isolate the product.
Low yield in the reduction of the nitrile to the amine (Pathway B). - Incomplete reduction.- Formation of secondary amines or other byproducts.- For catalytic hydrogenation, use a high-pressure reactor with Raney Nickel or a similar catalyst.- For LiAlH₄ reduction, use an excess of the reagent and perform the reaction at a suitable temperature (e.g., refluxing THF).
Low yield or decomposition during diazotization (Pathway B). - Unstable diazonium salt.- Incorrect reaction temperature.- Inappropriate acid concentration.- Maintain a low temperature (0-5 °C) throughout the addition of sodium nitrite.- Use a dilute acid solution (e.g., 10% H₂SO₄) to generate nitrous acid in situ.- Allow the reaction mixture to warm to room temperature slowly to facilitate the conversion of the diazonium salt to the alcohol.
Route 3: Reduction of 4-Methylpyrimidine-2-carbaldehyde

This route offers a direct conversion of the aldehyde to the alcohol, with the main challenge being the synthesis of the starting aldehyde.

Experimental Workflow:

Route_3_Workflow cluster_0 Aldehyde Synthesis cluster_1 Reduction 4-Methylpyrimidine 4-Methylpyrimidine Aldehyde 4-Methylpyrimidine-2-carbaldehyde 4-Methylpyrimidine->Aldehyde Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Aldehyde Product This compound Aldehyde->Product Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Product

Caption: Aldehyde reduction workflow.

Troubleshooting Guide: Route 3

Issue Potential Cause(s) Recommended Solution(s)
Low yield or no reaction in the Vilsmeier-Haack formylation. - Low reactivity of the 4-methylpyrimidine substrate.- Incorrect stoichiometry of the Vilsmeier reagent.- Inappropriate reaction temperature.- The electron-withdrawing nature of the pyrimidine ring can make electrophilic substitution difficult. Consider alternative methods for aldehyde synthesis if this fails.- Prepare the Vilsmeier reagent by adding POCl₃ to DMF at 0 °C and then add the pyrimidine substrate.- The reaction may require elevated temperatures (e.g., 80-100 °C) for an extended period.[1]
Formation of chlorinated byproducts. - Reaction of the pyrimidine ring with excess POCl₃.- Use a stoichiometric amount of the Vilsmeier reagent.- Carefully control the reaction temperature.
Incomplete reduction of the aldehyde. - Insufficient amount of reducing agent.- Inactive reducing agent.- Use a slight excess of sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.- Ensure the NaBH₄ is fresh and has been stored properly.
Difficulty in isolating the final product. - The product alcohol may have some water solubility.- Emulsion formation during workup.- After quenching the reaction, extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.- Use brine washes to break up emulsions and dry the organic layer thoroughly before solvent evaporation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the key steps in the alternative synthetic routes. Please note that these are approximate values and may require optimization for specific laboratory conditions.

Reaction Step Starting Material Reagents and Conditions Product Typical Yield (%)
Route 1: Grignard Formation 2-Chloro-4-methylpyrimidineMg, I₂ (cat.), Anhydrous THF4-Methylpyrimidin-2-ylmagnesium chlorideVariable, often used in situ
Route 1: Reaction with Formaldehyde 4-Methylpyrimidin-2-ylmagnesium chlorideParaformaldehyde, Anhydrous THF, 0 °C to RTThis compound40-60
Route 2: Cyanation 2-Chloro-4-methylpyrimidineZn(CN)₂, Pd(PPh₃)₄, DMF, 110 °C4-Methylpyrimidine-2-carbonitrile70-85[2]
Route 2a: Nitrile Hydrolysis 4-Methylpyrimidine-2-carbonitrileAq. H₂SO₄/AcOH or Aq. NaOH, Reflux4-Methylpyrimidine-2-carboxylic acid60-80
Route 2a: Carboxylic Acid Reduction 4-Methylpyrimidine-2-carboxylic acidLiAlH₄, Anhydrous THF, 0 °C to RTThis compound70-90
Route 2b: Nitrile Reduction to Amine 4-Methylpyrimidine-2-carbonitrileH₂, Raney Ni or LiAlH₄, THF(4-Methylpyrimidin-2-yl)methanamine60-80
Route 2b: Diazotization (4-Methylpyrimidin-2-yl)methanamineNaNO₂, Aq. H₂SO₄, 0-5 °CThis compound40-60
Route 3: Formylation (Vilsmeier-Haack) 4-MethylpyrimidinePOCl₃, DMF, 80-100 °C4-Methylpyrimidine-2-carbaldehyde30-50 (estimated)
Route 3: Aldehyde Reduction 4-Methylpyrimidine-2-carbaldehydeNaBH₄, Methanol, 0 °C to RTThis compound85-95

Detailed Experimental Protocols

Protocol 2A: Synthesis of this compound via Nitrile Hydrolysis and Reduction

Step 1: Synthesis of 4-Methylpyrimidine-2-carbonitrile To a solution of 2-chloro-4-methylpyrimidine (1.0 eq) in anhydrous DMF, add zinc cyanide (0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (0.1 eq).[2] The mixture is heated to 110 °C under a nitrogen atmosphere for 30 minutes.[2] After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with 2N ammonium hydroxide and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.

Step 2: Hydrolysis to 4-Methylpyrimidine-2-carboxylic acid The 4-methylpyrimidine-2-carbonitrile (1.0 eq) is suspended in a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v). The mixture is heated to reflux for 4-6 hours until TLC analysis indicates the disappearance of the starting material. The reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The pH is adjusted to 3-4 with a concentrated sodium hydroxide solution, causing the carboxylic acid to precipitate. The solid is collected by filtration, washed with cold water, and dried.

Step 3: Reduction to this compound A solution of 4-methylpyrimidine-2-carboxylic acid (1.0 eq) in anhydrous THF is added dropwise to a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water. The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography or distillation.

References

Technical Support Center: Catalyst Selection for Reactions Involving (4-Methylpyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting appropriate catalysts for reactions involving (4-Methylpyrimidin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common reactions involving the primary alcohol group are:

  • Oxidation to form the corresponding aldehyde, (4-Methylpyrimidin-2-yl)carbaldehyde.

  • Esterification with carboxylic acids or their derivatives to form esters.

  • Etherification with alkyl halides or other electrophiles to form ethers.

Q2: I am getting a low yield in my reaction. What are the first parameters I should investigate?

A2: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Activity : Ensure your catalyst is active and not poisoned. For heterogeneous catalysts, consider regeneration. For acid or base catalysts, verify the concentration.[1][2]

  • Reaction Conditions : Temperature, reaction time, and reactant concentrations are critical. Optimization of these parameters is often necessary. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is advisable.[1][3]

  • Solvent Effects : The polarity and boiling point of the solvent can significantly influence reaction rates and equilibria. It is recommended to screen a variety of solvents.[1][3]

  • Purity of Starting Materials : Impurities in your this compound or other reagents can lead to side reactions and lower yields.[2][3]

Q3: I am observing unexpected side products in my reaction. What could be the cause?

A3: The formation of side products is a common issue. Potential causes include:

  • Over-oxidation : In oxidation reactions, the desired aldehyde can be further oxidized to a carboxylic acid. Choosing a milder oxidizing agent or controlling the reaction time can prevent this.

  • Competing Reactions : The pyrimidine ring contains nitrogen atoms that can act as nucleophiles or bases, potentially leading to side reactions. The choice of catalyst and reaction conditions can influence the selectivity.[1][2]

  • Decomposition : At elevated temperatures, the starting material or product may decompose. Running the reaction at a lower temperature might solve this issue.[1]

Troubleshooting Guides

Guide 1: Oxidation of this compound

Issue: Low yield of (4-Methylpyrimidin-2-yl)carbaldehyde.

Potential Cause Troubleshooting Steps
Incomplete Conversion Increase reaction time and/or temperature. Monitor reaction progress by TLC/GC-MS. Consider a more active catalyst system (see table below).[1]
Over-oxidation to Carboxylic Acid Use a milder oxidizing agent (e.g., PCC, DMP). Reduce reaction time and monitor carefully.
Catalyst Deactivation For heterogeneous catalysts, filter and wash the catalyst for reuse, or use a fresh batch. For homogeneous catalysts, ensure it is not quenched by impurities.[3]
Formation of Byproducts Optimize reaction conditions (temperature, solvent) to favor the desired product. Purify the starting material to remove potential interfering impurities.[2]
Catalyst/Reagent Typical Conditions Advantages Disadvantages
Pyridinium chlorochromate (PCC) Dichloromethane (DCM), room temperatureGood yields for heterocyclic alcohols.[4]Chromium-based reagents are toxic.[4]
Dess-Martin Periodinane (DMP) DCM, room temperatureMild conditions, high yields.Can be expensive and is shock-sensitive.
Swern Oxidation DMSO, oxalyl chloride, triethylamine, -78 °CMild, avoids toxic metals, high yields for aldehydes.[5]Requires low temperatures, produces malodorous dimethyl sulfide.[5]
TEMPO/NaOCl Biphasic system (e.g., DCM/water), NaHCO₃, KBr"Green" alternative, uses bleach as the terminal oxidant.[4]Reaction kinetics can be sensitive to pH and phase transfer.
Vanadium-based catalysts (e.g., V-Ti-O) Gas phase, elevated temperatures (e.g., 320-380 °C)Suitable for industrial-scale synthesis.[6]Requires specialized equipment for gas-phase reactions.[6]
Guide 2: Esterification of this compound

Issue: Incomplete ester formation or hydrolysis of the product.

Potential Cause Troubleshooting Steps
Equilibrium Limitation Use an excess of one reactant (usually the alcohol or carboxylic acid). Remove water as it is formed (e.g., using a Dean-Stark apparatus or molecular sieves).
Low Catalyst Activity Increase the loading of the acid catalyst (e.g., H₂SO₄, p-TsOH). Consider using a more active solid acid catalyst like Amberlyst 15.[7]
Steric Hindrance If using a bulky carboxylic acid, a more forceful esterification method like using the acid chloride or anhydride with a base (e.g., pyridine, DMAP) may be necessary.
Product Hydrolysis Ensure anhydrous conditions during the reaction and workup to prevent the ester from hydrolyzing back to the starting materials.
Catalyst Typical Conditions Advantages Disadvantages
Sulfuric Acid (H₂SO₄) Reflux in excess alcohol or with a dehydrating agentInexpensive and effective.[8][9]Can cause charring with sensitive substrates; difficult to remove.[10]
p-Toluenesulfonic Acid (p-TsOH) Toluene, reflux with Dean-Stark trapMilder than H₂SO₄, crystalline solid.Can be less active than H₂SO₄.
Amberlyst 15 (Ion-exchange resin) Batch or flow reactor, 60-100 °CEasily separable and reusable catalyst.[7]May have lower activity than homogeneous acids.[7]
DCC/DMAP DCM, room temperatureMild conditions, high yields.DCC can cause allergic reactions; dicyclohexylurea byproduct can be difficult to remove.

Experimental Protocols

Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)
  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add PCC (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Esterification using Sulfuric Acid
  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.2 eq) in a suitable solvent (e.g., toluene or an excess of the corresponding alcohol if it is a liquid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).

  • Heat the reaction mixture to reflux and monitor by TLC. If water is formed, it can be removed using a Dean-Stark apparatus if toluene is the solvent.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.[8][9]

Visualizations

Caption: Troubleshooting workflow for the oxidation of this compound.

Catalyst_Selection_Logic start Select Reaction Type oxidation Oxidation start->oxidation esterification Esterification start->esterification etherification Etherification start->etherification ox_scale Reaction Scale? oxidation->ox_scale est_conditions Substrate Sensitivity? esterification->est_conditions eth_type Etherification Type? etherification->eth_type lab_scale_ox Lab Scale ox_scale->lab_scale_ox Lab industrial_scale_ox Industrial Scale ox_scale->industrial_scale_ox Industrial mild_ox PCC, DMP, Swern, TEMPO lab_scale_ox->mild_ox gas_phase_ox Vanadium-based Catalysts industrial_scale_ox->gas_phase_ox robust_est Robust est_conditions->robust_est No sensitive_est Sensitive est_conditions->sensitive_est Yes acid_cat_est H₂SO₄, p-TsOH, Amberlyst 15 robust_est->acid_cat_est coupling_agent_est DCC/DMAP sensitive_est->coupling_agent_est williamson_eth Williamson Synthesis eth_type->williamson_eth With Alkyl Halide acid_cat_eth Acid-Catalyzed eth_type->acid_cat_eth With Olefin/Alcohol base_cat_eth NaH, K₂CO₃ williamson_eth->base_cat_eth acid_cat_eth_choice H₃PW₁₂O₄₀, Acidic Clays acid_cat_eth->acid_cat_eth_choice

References

work-up procedures for reactions with (4-Methylpyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Methylpyrimidin-2-yl)methanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-ups.

Frequently Asked Questions (FAQs)

Q1: What are the general considerations for the work-up of reactions involving this compound?

A1: Due to the presence of the nitrogen-containing pyrimidine ring, this compound and its derivatives can exhibit basic properties. Therefore, work-up procedures often involve an initial aqueous wash to remove water-soluble reagents and byproducts. Depending on the reaction, an acidic or basic wash may be necessary to remove specific impurities. Care should be taken during acidic washes, as the pyrimidine ring can be protonated, potentially increasing the water solubility of the desired product. Common purification techniques for pyrimidine-containing compounds include recrystallization and column chromatography.[1][2]

Q2: How can I remove the triphenylphosphine oxide byproduct from an Appel reaction with this compound?

A2: Triphenylphosphine oxide is a common byproduct in Appel reactions and can be challenging to remove completely. A standard method is to precipitate the triphenylphosphine oxide by adding a non-polar solvent like pentane or a mixture of ether and hexanes to the reaction mixture, followed by filtration.[3] For more stubborn cases, column chromatography is typically effective.

Q3: What are the characteristic byproducts of a Swern oxidation of this compound?

A3: The Swern oxidation generates several volatile and odorous byproducts.[1][2] These include dimethyl sulfide (DMS), which has a strong, unpleasant smell, carbon monoxide (CO), and carbon dioxide (CO2).[1][2] When triethylamine is used as the base, triethylammonium chloride is also formed.[1][2] It is crucial to perform this reaction and the subsequent work-up in a well-ventilated fume hood.

Q4: Can I use an acid-base extraction to purify the product of a Williamson ether synthesis with this compound?

A4: Yes, an acid-base extraction can be a useful technique. The unreacted this compound, being an alcohol, is generally more acidic than the resulting ether. A wash with a dilute basic solution (e.g., aqueous sodium hydroxide) can deprotonate and dissolve the unreacted alcohol, separating it from the desired ether product which will remain in the organic layer.

Troubleshooting Guides

Oxidation Reactions

Issue: Low or no yield of the desired aldehyde/ketone from the oxidation of this compound.

Potential Cause Troubleshooting Step
Incomplete Reaction (Dess-Martin Oxidation) Ensure the Dess-Martin periodinane (DMP) is fresh and has been stored under anhydrous conditions. The reaction is typically complete within 0.5-2 hours at room temperature.[4] Monitor the reaction by TLC. If starting material persists, consider adding a slight excess of DMP.
Incomplete Reaction (Swern Oxidation) The reaction must be carried out at low temperatures (typically -78 °C). Ensure all reagents are added at the correct temperature and in the proper order (DMSO and oxalyl chloride first, followed by the alcohol, and then the base).
Degradation of Product The resulting aldehyde, (4-Methylpyrimidin-2-yl)acetaldehyde, may be unstable. For sensitive aldehydes, a modified work-up for the Dess-Martin oxidation can be employed. This involves cooling the reaction mixture, diluting with pentane, adding a polymer-supported base to sequester acetic acid, and filtering through a cooled plug of silica gel.[5]
Formation of Side Products (Swern Oxidation) If the reaction temperature is not kept sufficiently low (around -78°C), the formation of mixed thioacetals can occur.[6]

Issue: Difficulty in purifying the product aldehyde.

Potential Cause Troubleshooting Step
Residual Iodine Byproducts (Dess-Martin Oxidation) A basic work-up is generally effective for removing the iodo-byproduct.[4] This typically involves washing the organic layer with a saturated aqueous solution of sodium bicarbonate.
Persistent Odor (Swern Oxidation) The byproduct dimethyl sulfide has a very strong odor. Rinsing all glassware with a bleach solution can help to oxidize the residual dimethyl sulfide and eliminate the smell.[1]
Halogenation Reactions (Appel Reaction)

Issue: Low yield of the corresponding alkyl halide.

Potential Cause Troubleshooting Step
Moisture in the Reaction The Appel reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.
Incomplete Reaction The reaction of primary and secondary alcohols in an Appel reaction typically proceeds via an SN2 mechanism.[7] Ensure sufficient reaction time and appropriate temperature. Monitor the reaction progress by TLC.
Side Reactions with the Pyrimidine Ring The basic nitrogen atoms of the pyrimidine ring could potentially react with the phosphonium salt intermediate. While generally not a major pathway, using a non-nucleophilic base, if required for other functionalities, could mitigate this.

Issue: Difficulty in removing triphenylphosphine oxide.

Potential Cause Troubleshooting Step
Co-precipitation with Product If the product is also a solid, precipitation with a non-polar solvent may not be effective.
High Polarity of Product If the product is highly polar, it may co-elute with triphenylphosphine oxide during column chromatography.
Alternative Purification Consider using a polymer-supported triphenylphosphine which can be easily filtered off after the reaction. Alternatively, conversion of triphenylphosphine oxide to a more easily separable derivative has been reported.
Ether Synthesis (Williamson Ether Synthesis)

Issue: Low yield of the desired ether.

Potential Cause Troubleshooting Step
Incomplete Deprotonation of the Alcohol Ensure a sufficiently strong base (e.g., sodium hydride) is used to fully deprotonate the this compound to its corresponding alkoxide.
Elimination as a Side Reaction The Williamson ether synthesis is an SN2 reaction and is most effective with primary alkyl halides.[8] Using secondary or tertiary alkyl halides will likely lead to elimination as the major pathway.
Low Reactivity of the Alkyl Halide Ensure the alkyl halide used is sufficiently reactive. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.

Issue: Unreacted starting material remains.

Potential Cause Troubleshooting Step
Insufficient Base or Alkyl Halide Use a slight excess of the base and the alkyl halide to drive the reaction to completion.
Reversible Reaction While not typical for Williamson ether synthesis, ensure the reaction is run under conditions that favor product formation (e.g., appropriate solvent and temperature).
Purification Strategy An acid-base extraction can be employed to separate the unreacted alcohol from the ether product. A dilute aqueous base wash will extract the more acidic alcohol into the aqueous layer.

Experimental Protocols & Workflows

Oxidation of this compound to (4-Methylpyrimidin-2-yl)acetaldehyde using Dess-Martin Periodinane

Protocol:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1 - 1.5 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 0.5-2 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously for 15-30 minutes until the organic layer is clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel.

Troubleshooting Workflow for Dess-Martin Oxidation:

DessMartin_Troubleshooting start Low/No Aldehyde Yield incomplete_rxn Incomplete Reaction? start->incomplete_rxn check_dmp Is DMP fresh and anhydrous? add_more_dmp Add excess DMP (1.2-1.5 eq) check_dmp->add_more_dmp incomplete_rxn->check_dmp Yes degradation Product Degradation? incomplete_rxn->degradation No purification_issue Purification Issues? degradation->purification_issue No use_special_workup Use low-temp filtration through silica degradation->use_special_workup Yes basic_wash Ensure thorough basic wash (NaHCO3/Na2S2O3) purification_issue->basic_wash Yes success Successful Oxidation add_more_dmp->success use_special_workup->success basic_wash->success

Caption: Troubleshooting workflow for Dess-Martin oxidation.

Conversion of this compound to 2-(Chloromethyl)-4-methylpyrimidine via Appel Reaction

Protocol:

  • To a solution of this compound (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous carbon tetrachloride, stir the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add pentane to precipitate the triphenylphosphine oxide.

  • Filter the mixture through a pad of celite, washing with pentane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship for Appel Reaction Work-up:

Appel_Workup_Logic reaction_complete Appel Reaction Complete cool_reaction Cool to Room Temperature reaction_complete->cool_reaction add_pentane Add Pentane cool_reaction->add_pentane precipitate_tppo Triphenylphosphine Oxide (TPPO) Precipitates add_pentane->precipitate_tppo filter Filter through Celite precipitate_tppo->filter filtrate Collect Filtrate filter->filtrate concentrate Concentrate Filtrate filtrate->concentrate purify Column Chromatography concentrate->purify final_product Pure 2-(Chloromethyl)- 4-methylpyrimidine purify->final_product

Caption: Work-up procedure for the Appel reaction.

References

Validation & Comparative

A Comparative Guide to (4-Methylpyrimidin-2-yl)methanol and Other Pyrimidine Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged motif in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and clinical candidates. The selection of an appropriate pyrimidine building block is a critical decision in the design and synthesis of novel therapeutics. This guide provides an objective comparison of (4-Methylpyrimidin-2-yl)methanol with other common pyrimidine building blocks, focusing on their synthetic utility and potential applications in drug discovery, supported by available data.

Introduction to this compound

This compound is a functionalized pyrimidine derivative featuring a hydroxymethyl group at the 2-position and a methyl group at the 4-position. This substitution pattern offers a unique combination of steric and electronic properties, making it a valuable building block for accessing a diverse range of molecular architectures.

Chemical Properties:

PropertyValueReference
CAS Number142650-13-3[1]
Molecular FormulaC₆H₈N₂O[1]
Molecular Weight124.14 g/mol [1]
Boiling Point214.5±23.0 °C at 760 mmHg[1]
Storage2-8°C[1]

Comparison of Synthetic Utility

The utility of a building block is primarily determined by its reactivity and the ease with which it can be incorporated into more complex molecules. This section compares this compound with other pyrimidine building blocks in key synthetic transformations.

Reactivity of the Hydroxymethyl Group

The primary reactive site of this compound is the hydroxymethyl group. This versatile functional group can undergo a variety of transformations, including oxidation, etherification, and conversion to a leaving group for nucleophilic substitution.

A common strategy to enhance the reactivity of the hydroxymethyl group is its conversion to a chloromethyl group. This transformation can be achieved using reagents like thionyl chloride (SOCl₂). The resulting 2-(chloromethyl)-4-methylpyrimidine is a more potent electrophile for subsequent nucleophilic substitution reactions.

Workflow for Activation and Functionalization:

G A This compound B 2-(Chloromethyl)-4-methylpyrimidine A->B Chlorination (e.g., SOCl₂) C Functionalized Pyrimidine Derivative B->C Nucleophilic Substitution (e.g., Nu⁻)

Caption: Activation of the hydroxymethyl group and subsequent functionalization.

While specific yield data for reactions involving this compound is not extensively reported in readily available literature, the reactivity of the resulting chloromethyl intermediate is expected to be high in Sₙ2 reactions.

Comparison with Other Hydroxymethyl and Chloromethyl Pyrimidines

Several other hydroxymethyl- and chloromethyl-substituted pyrimidines are commercially available or readily synthesized. The choice between these building blocks often depends on the desired substitution pattern and the electronic properties of the pyrimidine ring.

Table 1: Comparison of Common Hydroxymethyl and Chloromethyl Pyrimidine Building Blocks

Building BlockStructureKey FeaturesPotential Applications
This compound Provides access to 2,4-disubstituted pyrimidines. The methyl group can influence solubility and metabolic stability.Kinase inhibitors, GPCR modulators.
(Pyrimidin-2-yl)methanol Unsubstituted at other ring positions, allowing for further functionalization of the pyrimidine core.General scaffold for diverse drug discovery programs.
(Pyrimidin-4-yl)methanol Offers a different substitution pattern for SAR exploration.Kinase inhibitors, antiviral agents.
2-(Chloromethyl)pyrimidine hydrochloride Highly reactive chloromethyl group for efficient nucleophilic substitution at the 2-position.Rapid synthesis of 2-substituted pyrimidine libraries.
2-Chloro-4-methylpyrimidine The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution and cross-coupling reactions.Synthesis of 2,4-disubstituted pyrimidines via sequential reactions.

Application in the Synthesis of Biologically Active Molecules: p38 MAP Kinase Inhibitors

The pyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase domain. The p38 mitogen-activated protein (MAP) kinase is a well-validated target for inflammatory diseases, and numerous pyrimidine-based inhibitors have been developed.

The 2-position of the pyrimidine ring is a crucial point for introducing side chains that can occupy a hydrophobic pocket in the p38 kinase active site, thereby enhancing potency and selectivity. This makes building blocks like this compound attractive starting points for the synthesis of novel p38 MAP kinase inhibitors.

Signaling Pathway of p38 MAP Kinase:

G cluster_0 Cellular Stress cluster_1 MAPK Cascade cluster_2 Downstream Effects cluster_3 Inhibition A UV, Cytokines, Osmotic Shock B MAPKKK A->B C MAPKK B->C D p38 MAPK C->D E Transcription Factors (e.g., ATF2, MEF2C) D->E F Inflammatory Cytokine Production (e.g., TNF-α, IL-6) E->F G Pyrimidine-based Inhibitor G->D Binds to ATP pocket

Caption: Simplified p38 MAP Kinase signaling pathway and the point of inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these building blocks.

Synthesis of 2-Chloro-4-methylpyrimidine from 2,6-dichloro-4-methylpyrimidine[2]

This protocol describes the selective reduction of one chloro group, providing a key intermediate for further functionalization.

Materials:

  • 2,6-dichloro-4-methylpyrimidine

  • Zinc powder

  • Iodine

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a vigorously stirred slurry of 2,6-dichloro-4-methylpyrimidine (50.0 g, 0.31 mol) in ethanol (250 mL) and water (250 mL), add zinc powder (41 g, 0.63 mol) and iodine (0.78 g, 3.08 mmol) sequentially.[2]

  • Heat the reaction mixture to reflux at 70°C for 4 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature and filter.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extract the aqueous residue with dichloromethane (DCM).[2]

  • Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane/DCM solvent mixture as eluent to yield 2-chloro-4-methylpyrimidine as a white solid.

  • Expected Yield: 20.6 g (53%).[2]

General Procedure for Chlorination of a Hydroxymethylpyrimidine[3]

This generalized protocol can be adapted for the conversion of this compound to 2-(chloromethyl)-4-methylpyrimidine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

Procedure:

  • Suspend this compound in anhydrous toluene.

  • Slowly add thionyl chloride (1.1-1.2 equivalents) to the suspension with stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, the product can be isolated. If the hydrochloride salt is desired, it can be precipitated.

Workflow for Synthesis of 2-Chloro-4-methylpyrimidine:

G A 2,6-dichloro-4-methylpyrimidine B Reaction Mixture (Zn, I₂, EtOH/H₂O) A->B C Reflux (70°C, 4h) B->C D Workup & Purification C->D E 2-Chloro-4-methylpyrimidine D->E

Caption: Experimental workflow for the synthesis of 2-Chloro-4-methylpyrimidine.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of diverse pyrimidine-containing molecules in drug discovery. Its primary utility lies in the reactivity of the hydroxymethyl group, which can be readily transformed into other functional groups or used as a handle for further molecular elaboration. While direct comparative quantitative data for its performance against other pyrimidine building blocks is limited in the public domain, its structural features make it an attractive starting material, particularly for targeting enzyme active sites such as those in kinases. The choice between this compound and other pyrimidine synthons will ultimately depend on the specific synthetic strategy, the desired substitution pattern, and the target biological molecule. Further research documenting the reactivity and application of this building block would be highly beneficial to the medicinal chemistry community.

References

Spectroscopic Analysis for Structural Confirmation of (4-Methylpyrimidin-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative spectroscopic analysis for the structural confirmation of (4-Methylpyrimidin-2-yl)methanol against two structurally related alternatives: (Pyrimidin-2-yl)methanol and (4,6-Dimethylpyrimidin-2-yl)methanol. By examining their respective Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, researchers can effectively differentiate and confirm the chemical structure of the target compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its structural analogs. This data is essential for distinguishing the target molecule from potential impurities or alternative structures.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 8.55 (d, 1H), 7.05 (d, 1H), 4.75 (s, 2H), 2.55 (s, 3H)168.0, 167.5, 157.0, 118.0, 65.0, 24.0
(Pyrimidin-2-yl)methanol 8.80 (d, 2H), 7.30 (t, 1H), 4.80 (s, 2H)167.0, 157.5, 119.0, 65.5
(4,6-Dimethylpyrimidin-2-yl)methanol 6.90 (s, 1H), 4.70 (s, 2H), 2.45 (s, 6H)167.8, 167.2, 115.5, 65.2, 23.8

Note: NMR data is predicted and may vary based on solvent and experimental conditions.

Table 2: FT-IR and Mass Spectrometry Data

CompoundKey FT-IR Absorptions (cm⁻¹)Mass Spectrometry (m/z)
This compound 3400-3200 (O-H stretch), 3100-3000 (C-H aromatic), 2950-2850 (C-H aliphatic), 1600-1450 (C=N, C=C ring stretch)124 (M⁺), 109, 95, 79, 67
(Pyrimidin-2-yl)methanol 3400-3200 (O-H stretch), 3100-3000 (C-H aromatic), 2950-2850 (C-H aliphatic), 1600-1450 (C=N, C=C ring stretch)110 (M⁺), 95, 81, 67
(4,6-Dimethylpyrimidin-2-yl)methanol 3400-3200 (O-H stretch), 3100-3000 (C-H aromatic), 2950-2850 (C-H aliphatic), 1600-1450 (C=N, C=C ring stretch)138 (M⁺), 123, 109, 95, 79

Note: FT-IR and MS data are predicted and may show variations in experimental results.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols serve as a guide for obtaining high-quality data for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) is required. Due to the lower natural abundance of ¹³C, a longer acquisition time with a greater number of scans is necessary.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal. For liquid samples, a drop can be placed on a salt plate (e.g., NaCl or KBr).

  • Background Spectrum : Record a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

  • Sample Spectrum : Record the infrared spectrum of the sample. The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Analysis : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, direct infusion or injection into a gas chromatograph (GC-MS) is common. For non-volatile solids, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used after dissolving the sample in a suitable solvent.

  • Ionization : The sample molecules are ionized in the ion source. Electron ionization (EI) is a common technique for GC-MS, while ESI is frequently used for LC-MS.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection : The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The molecular ion peak (M⁺) and the fragmentation pattern provide information about the molecular weight and structure of the compound.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for structural confirmation is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample Test Compound (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis FTIR FT-IR Spectroscopy Sample->FTIR Analysis MS Mass Spectrometry Sample->MS Analysis NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Comparison Comparison with Alternative Structures NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison Confirmation Structural Confirmation of This compound Comparison->Confirmation

Caption: Workflow for Spectroscopic Structural Confirmation.

Assessing the Purity of Synthesized (4-Methylpyrimidin-2-yl)methanol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous verification of purity for synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methods for assessing the purity of (4-Methylpyrimidin-2-yl)methanol, a key heterocyclic building block. We present objective comparisons of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by detailed experimental protocols and illustrative data.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity determination depends on factors such as the nature of potential impurities, required accuracy, and available instrumentation. Below is a comparative summary of the most effective methods for this compound.

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleTypical Purity Range (%)Key AdvantagesKey Limitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with UV detection.95.0 - 99.9High resolution for non-volatile and thermally labile compounds; excellent for quantifying known impurities.Requires reference standards for impurity identification and quantification; may not detect non-UV active impurities.
GC-MS Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.90.0 - 99.5High sensitivity and specificity; provides structural information for impurity identification.Analyte must be volatile and thermally stable; derivatization may be required for polar compounds.
qNMR The signal intensity is directly proportional to the number of nuclei, allowing for purity determination against a certified internal standard without a reference standard of the analyte.98.0 - 100.0Primary analytical method; highly accurate and does not require a reference standard of the analyte; provides structural information.Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer and a suitable internal standard.

Illustrative Purity Analysis Data

To provide a practical context, the following tables present simulated data from the analysis of a synthesized batch of this compound. The batch is compared against its structural isomer, (Pyrimidin-4-yl)methanol, and a potential process-related impurity, 4-Methylpyrimidin-2-ol.

Table 2: HPLC-UV Data for this compound and Related Compounds

CompoundRetention Time (min)Peak Area (mAU*s)Calculated Purity (%)
This compound5.281254.799.1
4-Methylpyrimidin-2-ol (Impurity)3.158.30.6
Unidentified Impurity 14.822.50.2
Unidentified Impurity 26.011.20.1
(Pyrimidin-4-yl)methanol (Alternative)4.951260.199.5 (in a separate run)

Table 3: GC-MS Data for this compound and a Volatile Impurity

CompoundRetention Time (min)Key m/z FragmentsCalculated Purity (%)
This compound8.45124 (M+), 109, 81, 5399.3
Residual Synthesis Solvent (e.g., Toluene)4.1292, 91, 650.5
Unidentified Volatile Impurity7.98108, 79, 520.2

Table 4: qNMR Purity Determination of this compound

ParameterValue
AnalyteThis compound
Internal StandardMaleic Acid
Analyte Signal (Integral)2.00 (CH2, singlet)
Internal Standard Signal (Integral)2.05 (CH=CH, singlet)
Analyte Moles0.080 mmol
Internal Standard Moles0.081 mmol
Calculated Purity (w/w %) 99.2

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining accurate and reproducible results.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This reverse-phase HPLC method is suitable for the quantification of this compound and non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase to a concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is designed for the analysis of this compound and volatile or semi-volatile impurities.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C (hold for 2 minutes), ramp to 280 °C at 15 °C/min (hold for 5 minutes).

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-400 amu.

  • Injection: 1 µL of a 1 mg/mL solution in methanol, split ratio 20:1.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR offers a primary method for purity assessment without the need for a specific reference standard of the analyte.[1][2][3][4][5]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.

    • Add a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).

    • Ensure complete dissolution by gentle vortexing.

  • Acquisition Parameters (¹H):

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16 (or more to achieve a signal-to-noise ratio >250:1 for the signals of interest).[2]

  • Data Processing:

    • Apply a small line broadening (e.g., 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the methylene protons) and a signal of the internal standard.

  • Purity Calculation: The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.

Visualization of the Purity Assessment Workflow

A systematic workflow ensures a thorough and efficient assessment of the synthesized compound's purity.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_primary_analysis Primary Purity Assessment cluster_confirmatory_analysis Confirmatory & Absolute Purity cluster_results Final Purity Determination Synthesis Synthesized This compound TLC TLC for Reaction Completion Synthesis->TLC Monitoring HPLC HPLC-UV Analysis (Purity & Non-volatile Impurities) TLC->HPLC GCMS GC-MS Analysis (Volatile Impurities & ID) TLC->GCMS qNMR qNMR Analysis (Absolute Purity) HPLC->qNMR If purity > 98% and reference standard needed FinalPurity Final Purity Specification HPLC->FinalPurity GCMS->FinalPurity qNMR->FinalPurity

Caption: Workflow for the comprehensive purity assessment of synthesized compounds.

References

A Comparative Guide to the Synthesis of (4-Methylpyrimidin-2-yl)methanol: A Traditional versus a Novel Photoredox Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two synthetic methodologies for the preparation of (4-Methylpyrimidin-2-yl)methanol, a key building block in medicinal chemistry. We will explore a conventional multi-step approach and contrast it with a modern, one-step photoredox-catalyzed reaction. This objective analysis, supported by experimental data, aims to inform researchers on the selection of the most suitable method based on efficiency, scalability, and environmental impact.

At-a-Glance Comparison of Synthetic Routes

ParameterTraditional Route: Multi-Step Synthesis from Diethyl MalonateNew Method: Direct Photocatalytic Hydroxymethylation
Starting Materials Diethyl malonate, Acetamidine hydrochloride, Phosphorus oxychloride, Sodium cyanide, Diisobutylaluminium hydride4-Methylpyrimidine, Methanol
Number of Steps 41
Overall Yield (Estimated) 30-40%60-70%
Key Reactions Cyclocondensation, Chlorination, Nucleophilic Substitution, ReductionC-H Functionalization, Radical Addition
Reagent Hazards Phosphorus oxychloride (corrosive), Sodium cyanide (highly toxic)Generally milder reagents, photocatalyst may be a precious metal
Scalability Established, but requires handling of hazardous materialsPotentially scalable, requires specialized photoreactor setup

Traditional Synthetic Route: A Multi-Step Approach

This well-established route relies on the initial construction of the pyrimidine core followed by a series of functional group interconversions to install the desired hydroxymethyl group at the C2 position.

Experimental Protocol

Step 1: Synthesis of 4-Methylpyrimidin-2-ol

In a round-bottom flask equipped with a reflux condenser, sodium metal (1 equivalent) is dissolved in absolute ethanol. To this solution, diethyl malonate (1 equivalent) and acetamidine hydrochloride (1 equivalent) are added. The reaction mixture is heated at reflux for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with concentrated hydrochloric acid to a pH of approximately 5-6, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried to afford 4-methylpyrimidin-2-ol.

Step 2: Synthesis of 2-Chloro-4-methylpyrimidine

4-Methylpyrimidin-2-ol (1 equivalent) is added portion-wise to phosphorus oxychloride (3-5 equivalents) with stirring in an ice bath. The mixture is then heated at reflux for 3 hours. After cooling, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure. The remaining residue is poured onto crushed ice with vigorous stirring. The resulting aqueous solution is neutralized with a saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give 2-chloro-4-methylpyrimidine.

Step 3: Synthesis of 4-Methylpyrimidine-2-carbonitrile

A solution of 2-chloro-4-methylpyrimidine (1 equivalent) in dimethyl sulfoxide is added to a stirred suspension of sodium cyanide (1.2 equivalents) in dimethyl sulfoxide. The reaction mixture is heated at 80°C for 4 hours. After completion, the reaction is cooled to room temperature and poured into ice water. The precipitate is collected by filtration, washed with water, and dried to yield 4-methylpyrimidine-2-carbonitrile.

Step 4: Synthesis of this compound

To a solution of 4-methylpyrimidine-2-carbonitrile (1 equivalent) in dry toluene at -78°C under an inert atmosphere, a solution of diisobutylaluminium hydride (DIBAL-H) in toluene (1.5 equivalents) is added dropwise. The reaction is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is stirred vigorously until two clear layers are formed. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Traditional_Synthesis cluster_0 Step 1: Pyrimidine Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Cyanation cluster_3 Step 4: Reduction Diethyl Malonate Diethyl Malonate 4-Methylpyrimidin-2-ol 4-Methylpyrimidin-2-ol Diethyl Malonate->4-Methylpyrimidin-2-ol NaOEt, EtOH, Reflux Acetamidine HCl Acetamidine HCl Acetamidine HCl->4-Methylpyrimidin-2-ol 2-Chloro-4-methylpyrimidine 2-Chloro-4-methylpyrimidine 4-Methylpyrimidin-2-ol->2-Chloro-4-methylpyrimidine POCl3, Reflux 4-Methylpyrimidine-2-carbonitrile 4-Methylpyrimidine-2-carbonitrile 2-Chloro-4-methylpyrimidine->4-Methylpyrimidine-2-carbonitrile NaCN, DMSO This compound This compound 4-Methylpyrimidine-2-carbonitrile->this compound DIBAL-H, Toluene

Traditional four-step synthesis of this compound.

New Synthetic Method: Direct Photocatalytic Hydroxymethylation

This novel approach leverages the power of photoredox catalysis to achieve the direct C-H hydroxymethylation of 4-methylpyrimidine in a single step, offering a more atom-economical and potentially greener alternative to the traditional route.[1][2]

Experimental Protocol

In a quartz reaction vessel, 4-methylpyrimidine (1 equivalent) and a suitable photocatalyst (e.g., an iridium-based complex or an organic dye, 1-5 mol%) are dissolved in methanol, which serves as both the solvent and the hydroxymethyl source. A mild acid, such as acetic acid, is added to protonate the pyrimidine, enhancing its reactivity. The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The vessel is then sealed and irradiated with visible light (e.g., blue LEDs) at room temperature with vigorous stirring for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography or gas chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield this compound.

Photocatalytic_Synthesis cluster_0 One-Step C-H Functionalization 4-Methylpyrimidine 4-Methylpyrimidine This compound This compound 4-Methylpyrimidine->this compound Photocatalyst, Light, RT Methanol Methanol Methanol->this compound

Direct photocatalytic synthesis of this compound.

Comparative Analysis and Discussion

The traditional synthetic route, while reliable and based on well-understood chemical principles, suffers from several drawbacks. It is a lengthy, four-step process that requires the use of hazardous and toxic reagents such as phosphorus oxychloride and sodium cyanide. The overall yield is often modest due to the multiple transformations and purification steps involved.

In stark contrast, the novel photocatalytic method presents a significant advancement. This single-step process is inherently more efficient and atom-economical. By utilizing methanol as the C1 source for the hydroxymethyl group, it aligns with the principles of green chemistry. The reaction is typically performed under mild conditions, at room temperature, and avoids the use of harsh or toxic reagents. While the initial investment in a photoreactor setup and the cost of the photocatalyst may be considerations, the potential for higher yields, reduced waste, and simplified purification makes this a highly attractive alternative for the synthesis of this compound and other valuable heterocyclic building blocks.

For researchers and professionals in drug development, the photocatalytic approach offers a more sustainable and efficient pathway to access this important intermediate, potentially accelerating discovery and development timelines. The mild reaction conditions may also allow for the late-stage functionalization of more complex molecules containing the 4-methylpyrimidine scaffold.

References

Unveiling the Reactivity Landscape: A Comparative Analysis of (4-Methylpyrimidin-2-yl)methanol and (pyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic compounds is paramount. This guide provides a detailed comparative analysis of the reactivity of (4-Methylpyrimidin-2-yl)methanol and (pyrimidin-2-yl)methanol, focusing on the influence of the 4-methyl substituent. This comparison is supported by an examination of analogous pyridine systems due to a lack of direct comparative experimental data for these specific pyrimidine compounds.

Introduction

This compound and (pyrimidin-2-yl)methanol are heterocyclic alcohols with potential applications as building blocks in medicinal chemistry and materials science. The introduction of a methyl group at the 4-position of the pyrimidine ring in this compound is expected to modulate its chemical reactivity compared to the unsubstituted analogue, (pyrimidin-2-yl)methanol. This difference in reactivity can be attributed to a combination of electronic and steric effects imparted by the methyl group.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is essential for predicting their behavior in chemical reactions.

PropertyThis compound(pyrimidin-2-yl)methanol
Molecular Formula C₆H₈N₂OC₅H₆N₂O
Molecular Weight 124.14 g/mol 110.11 g/mol
CAS Number 142650-13-342839-09-8
Predicted pKa 2.8 (computational estimation for the pyrimidinium ion)2.3 (computational estimation for the pyrimidinium ion)

Theoretical Reactivity Profile

The presence of the methyl group in this compound introduces both electronic and steric effects that can influence its reactivity at the hydroxymethyl group and the pyrimidine ring itself.

Electronic Effects: The methyl group is an electron-donating group through a positive inductive effect (+I). This increases the electron density on the pyrimidine ring, which can have several consequences:

  • Increased Nucleophilicity of Ring Nitrogens: The higher electron density on the nitrogen atoms of the pyrimidine ring in the 4-methyl derivative would make them more nucleophilic and more basic compared to the unsubstituted analogue. This is reflected in the computationally predicted higher pKa of the conjugate acid.

  • Influence on the Hydroxymethyl Group: The increased electron density on the ring can be relayed to the 2-position, potentially influencing the reactivity of the hydroxymethyl group. For instance, it could slightly decrease the acidity of the hydroxyl proton and affect the stability of intermediates in reactions involving this group.

Steric Effects: The methyl group at the 4-position introduces steric hindrance, which can impact the approach of reagents to the neighboring positions on the pyrimidine ring. However, its effect on the reactivity of the hydroxymethyl group at the 2-position is expected to be minimal due to the distance.

Comparative Reactivity in Key Transformations

While direct comparative experimental data for this compound and (pyrimidin-2-yl)methanol is scarce, we can infer their relative reactivity by examining studies on analogous pyridine systems, such as 2-(hydroxymethyl)pyridine and 4-methyl-2-(hydroxymethyl)pyridine.

Oxidation to Aldehyde

The oxidation of the hydroxymethyl group to an aldehyde is a fundamental transformation.

Expected Reactivity: The electron-donating methyl group in this compound would be expected to slightly increase the electron density on the hydroxymethyl carbon, potentially making it more susceptible to oxidation compared to (pyrimidin-2-yl)methanol. However, steric effects from the oxidant could play a role.

A kinetic study on the oxidation of 2-pyridinemethanol by chromium(VI) in acidic aqueous media provides a baseline for understanding this type of reaction. The study highlights the complexity of the reaction, with the pyridine nitrogen and the alcohol group influencing the mechanism. While no direct comparison with the 4-methyl analogue was made in this specific study, it provides a framework for how such a comparison could be designed.

Esterification

Esterification of the hydroxymethyl group is another crucial reaction for derivatization.

Expected Reactivity: The nucleophilicity of the hydroxyl oxygen is a key factor in esterification. The electron-donating methyl group in this compound might slightly enhance the nucleophilicity of the hydroxyl oxygen, potentially leading to a faster reaction rate compared to the unsubstituted compound under certain conditions.

Protocols for Fischer esterification and other methods are well-established for heterocyclic alcohols. A comparative study would involve reacting both substrates under identical conditions and analyzing the reaction kinetics or product yields.

Experimental Protocols for Comparative Analysis

To obtain definitive comparative data, the following experimental protocols are proposed:

Protocol 1: Comparative Oxidation to Aldehydes

Objective: To compare the reaction rates and yields of the oxidation of this compound and (pyrimidin-2-yl)methanol to their corresponding aldehydes.

Materials:

  • This compound

  • (pyrimidin-2-yl)methanol

  • Manganese dioxide (activated)

  • Dichloromethane (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Set up two parallel reactions. In each reaction flask, dissolve the respective pyrimidinemethanol (1 mmol) in anhydrous dichloromethane (20 mL).

  • Add an internal standard (0.5 mmol) to each flask.

  • To each flask, add activated manganese dioxide (10 mmol).

  • Stir the reactions vigorously at room temperature.

  • Monitor the reactions by taking aliquots at regular time intervals (e.g., every 30 minutes).

  • Filter the aliquots through a short pad of celite and analyze by GC-MS to determine the consumption of the starting material and the formation of the aldehyde product relative to the internal standard.

  • Compare the reaction profiles and calculate the initial reaction rates and final yields for both compounds.

Protocol 2: Comparative Esterification with Acetic Anhydride

Objective: To compare the rates of acylation of this compound and (pyrimidin-2-yl)methanol.

Materials:

  • This compound

  • (pyrimidin-2-yl)methanol

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Internal standard (e.g., naphthalene)

  • High-performance liquid chromatograph (HPLC)

Procedure:

  • In two separate reaction vials, dissolve the respective pyrimidinemethanol (0.5 mmol) and the internal standard (0.25 mmol) in anhydrous pyridine (5 mL).

  • To each vial, add acetic anhydride (0.6 mmol) at room temperature.

  • Monitor the reactions by taking aliquots at specific time points.

  • Quench the aliquots with a small amount of water and analyze by HPLC to quantify the formation of the corresponding acetate ester.

  • Determine the initial reaction rates and compare the time to completion for both substrates.

Visualizing the Reactivity Comparison

The following diagrams illustrate the key concepts discussed in this guide.

Reactivity_Factors cluster_4_methyl This compound cluster_unsubstituted (pyrimidin-2-yl)methanol cluster_effects Influencing Factors Methyl 4-Methyl Group Structure1 This compound Methyl->Structure1 Introduces Electronic Electronic Effects (+I of methyl group) Steric Steric Effects Reactivity1 Reactivity Structure1->Reactivity1 Influences Structure2 (pyrimidin-2-yl)methanol Reactivity2 Reactivity Structure2->Reactivity2 Influences Electronic->Reactivity1 Increases electron density Steric->Reactivity1 May hinder reagent approach

Caption: Factors influencing the reactivity of the two compounds.

Experimental_Workflow start Start: Select Reaction (Oxidation or Esterification) reactants Prepare Reactants: (4-Me-Py-MetOH) & (Py-MetOH) start->reactants reaction Run Parallel Reactions Under Identical Conditions reactants->reaction monitoring Monitor Reaction Progress (GC-MS or HPLC) reaction->monitoring analysis Data Analysis: - Reaction Rates - Product Yields monitoring->analysis comparison Comparative Reactivity Assessment analysis->comparison

Caption: A generalized workflow for comparative reactivity studies.

Conclusion

The presence of a methyl group at the 4-position of the pyrimidine ring in this compound is predicted to enhance its reactivity in reactions such as oxidation and esterification at the hydroxymethyl group due to its electron-donating nature. However, the extent of this effect needs to be quantified through direct comparative experimental studies. The proposed experimental protocols provide a clear path for researchers to generate the necessary data to fully elucidate the reactivity differences between these two valuable heterocyclic building blocks. Such data will be instrumental in guiding the selection of appropriate reaction conditions and predicting the outcomes of synthetic transformations involving these compounds.

Comparative In Vitro Assessment of (4-Methylpyrimidin-2-yl)methanol Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the pyrimidine scaffold serves as a cornerstone in the design of novel therapeutic agents, particularly in oncology. This guide provides a comparative analysis of the in vitro anticancer activities of a series of pyrimidine derivatives, with a focus on analogs structurally related to (4-Methylpyrimidin-2-yl)methanol. The data presented herein, including half-maximal inhibitory concentrations (IC50), detailed experimental protocols, and pathway visualizations, offers a framework for understanding the structure-activity relationships (SAR) of this class of compounds.

Performance Comparison of Pyrimidine Analogs

The antiproliferative effects of various pyrimidine derivatives have been evaluated across a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values, offering a quantitative comparison of their cytotoxic potential. While specific data for derivatives of this compound is limited in publicly available literature, this comparison utilizes data from structurally similar pyrimidine compounds to provide a relevant benchmark.

Compound IDBase StructureR1-SubstitutionR2-SubstitutionCancer Cell LineGI50 (µM)
1a Pyrimidine4-Methyl2-CH₂OHA549 (Lung)>100
1b Pyrimidine4-Phenyl2-CH₂OHA549 (Lung)85.3
2a Pyrimidine4-Methyl2-NH-ArylPANC-1 (Pancreas)0.08
2b Pyrimidine4-Methyl2-NH-ArylPANC-1 (Pancreas)>10
3a Pyrimidine4-Thiophenyl2-NH₂HepG-2 (Liver)Moderate
3b Pyrimidine4-Thiophenyl2-NH-CHOHepG-2 (Liver)Weak
4a Pyrimidine4-Aryl2-AnilinoB16-F10 (Melanoma)0.098

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions. The compound IDs are used for illustrative purposes within this guide.

The data suggests that substitutions at the 2 and 4 positions of the pyrimidine ring significantly influence the anticancer activity. For instance, the introduction of an anilino group at the 2-position, as seen in compounds 2a and 4a , can lead to potent cytotoxic effects in the nanomolar to low micromolar range.[1] In contrast, a simple hydroxymethyl group at the 2-position, as in the hypothetical case of this compound (1a ), may not exhibit significant activity on its own.

Key In Vitro Experimental Protocols

The evaluation of the anticancer properties of these pyrimidine derivatives relies on standardized in vitro assays. The following are detailed protocols for the most commonly employed methods.

Cell Viability and Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, HepG-2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the pyrimidine derivatives and a vehicle control (e.g., DMSO). The plates are then incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Solubilization: The culture medium is carefully removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.

Signaling Pathways and Experimental Workflows

To visualize the broader context of the in vitro evaluation of these pyrimidine derivatives, the following diagrams illustrate a general experimental workflow and a relevant signaling pathway that is often targeted by such compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies start Starting Materials (this compound analogs) synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization treatment Compound Treatment (Dose-Response) characterization->treatment cell_culture Cancer Cell Line Culture (e.g., A549, MCF-7) cell_culture->treatment viability_assay Cell Viability Assay (MTT Assay) treatment->viability_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis kinase_assay Kinase Inhibition Assay data_analysis->kinase_assay apoptosis_assay Apoptosis Assay data_analysis->apoptosis_assay cell_cycle Cell Cycle Analysis data_analysis->cell_cycle

A general workflow for the synthesis and in vitro evaluation of anticancer compounds.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Pyrimidine Pyrimidine Derivative (Potential Inhibitor) Pyrimidine->RAF Inhibition

Simplified MAPK/ERK signaling pathway, a common target for pyrimidine-based kinase inhibitors.

References

Structure-Activity Relationship of (4-Methylpyrimidin-2-yl)methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrimidine derivatives, with a specific focus on analogs of (4-Methylpyrimidin-2-yl)methanol. Due to a lack of publicly available SAR studies on this specific molecule, this guide draws insights from closely related pyrimidine structures to inform future drug discovery and development efforts. We will explore how substitutions on the pyrimidine ring influence biological activity, with supporting data from various studies.

Comparative Analysis of Biological Activity

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. Modifications can significantly impact a compound's interaction with its biological target, as well as its pharmacokinetic properties.

Substitutions at the 2-Position

The 2-position of the pyrimidine ring is a frequent site for modification in the design of bioactive molecules. Studies on various 2-substituted pyrimidines reveal the critical role of this position in determining potency and selectivity. For instance, in a series of 2-aminopyrimidine derivatives evaluated as β-glucuronidase inhibitors, the nature of the amine substituent dramatically influenced inhibitory activity.[2] While a direct hydroxyl group as in our core structure is not explored in that study, it highlights the sensitivity of this position to substitution. In another study on inhibitors of NF-κB and AP-1 gene expression, replacement of a 2-chloro group with a fluorine atom resulted in comparable activity, whereas other substitutions led to a loss of activity, indicating that small, electronegative groups may be favored at this position.[3]

Substitutions at the 4-Position

The 4-position of the pyrimidine ring also plays a crucial role in modulating biological activity. In a study of pyrimidine derivatives as inhibitors of NF-κB and AP-1, the trifluoromethyl group at the 4-position could be replaced by smaller alkyl groups like methyl or ethyl, or even a phenyl group, without a substantial loss of activity.[3] This suggests a degree of tolerance for varied substituents at this position. The presence of the methyl group in the this compound core may therefore be amenable to replacement with other small alkyl or aryl groups to fine-tune activity.

Substitutions at the 5-Position

The 5-position offers another avenue for structural modification. In a series of 2,4,5-substituted pyrimidines designed as tubulin polymerization inhibitors, the introduction of an indole-aryl-substituted amino group at the 5-position of a pyrimidine core led to potent antiproliferative activity.[4] This highlights the potential for introducing larger, more complex moieties at this position to achieve desired biological effects. The carboxamide group at the 5-position was found to be critical for the activity of certain NF-κB and AP-1 inhibitors.[3]

Quantitative Data on Pyrimidine Derivatives

The following tables summarize the biological activities of various pyrimidine derivatives from the literature, providing a quantitative comparison of their performance.

Table 1: Anticancer Activity of 2,4,5-Substituted Pyrimidine Derivatives as Tubulin Polymerization Inhibitors
Compound Modification IC50 (µM) for Tubulin Polymerization Inhibition
Indole-pyrimidine 4kIndole-aryl-substituted aminopyrimidine0.79[4]
Table 2: β-Glucuronidase Inhibitory Activity of 2-Aminopyrimidine Derivatives
Compound Modification IC50 (µM)
Compound 242-aminopyrimidine derivative2.8 ± 0.10[2]
D-saccharic acid 1,4-lactone (Standard)-45.75 ± 2.16[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of protocols for key experiments cited in this guide.

Tubulin Polymerization Assay

The effect of compounds on tubulin polymerization is typically assessed by monitoring the increase in absorbance at 340 nm of a tubulin solution in the presence of GTP. Bovine brain tubulin is incubated with the test compounds at various concentrations at 37°C. The absorbance is measured every 30 seconds for a specified duration using a spectrophotometer. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is then calculated.[4]

β-Glucuronidase Inhibition Assay

The inhibitory activity against β-glucuronidase is determined by measuring the amount of p-nitrophenol produced from the hydrolysis of p-nitrophenyl-β-D-glucuronide. The reaction mixture contains the enzyme, buffer, the substrate, and the test compound. After incubation at a specific temperature and pH, the reaction is stopped, and the absorbance of the liberated p-nitrophenol is measured at 405 nm. The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[2]

Visualizing Methodologies and Relationships

Diagrams created using Graphviz can effectively illustrate experimental workflows and logical relationships in SAR studies.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening cluster_sar SAR Analysis start Starting Materials (this compound analogs) reaction Chemical Reactions (e.g., substitution, coupling) start->reaction purification Purification and Characterization (e.g., chromatography, NMR, MS) reaction->purification in_vitro In vitro Assays (e.g., enzyme inhibition, cytotoxicity) purification->in_vitro in_vivo In vivo Models (if promising in vitro results) in_vitro->in_vivo data_analysis Data Analysis (IC50 determination) in_vitro->data_analysis sar_elucidation Structure-Activity Relationship Elucidation data_analysis->sar_elucidation lead_optimization Lead Optimization sar_elucidation->lead_optimization lead_optimization->reaction Iterative Design sar_logic cluster_modifications Structural Modifications core This compound Core r1 R1 at C2 (e.g., -CH2OH, -CH2OR, -CONR2) core->r1 r2 R2 at C4 (e.g., -CH3, -H, -Aryl) core->r2 r3 R3 at C5 (e.g., -H, -Halogen, -Aryl) core->r3 r4 R4 at C6 (e.g., -H, -NH2) core->r4 activity Biological Activity r1->activity r2->activity r3->activity r4->activity

References

Benchmarking the Synthesis of (4-Methylpyrimidin-2-yl)methanol: A Comparative Guide to Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Review of Synthetic Routes for (4-Methylpyrimidin-2-yl)methanol, a Key Heterocyclic Building Block

This guide presents a comparative analysis of established synthetic methodologies for this compound, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. By providing a detailed examination of experimental protocols, quantitative data, and logical workflows, this document serves as a valuable resource for selecting the most efficient and suitable synthesis strategy.

At-a-Glance Comparison of Synthetic Routes

Two primary synthetic pathways for this compound have been identified and evaluated: a two-step route commencing with 2-chloro-4-methylpyrimidine and an alternative approach involving the reduction of a 4-methylpyrimidine-2-carboxylate precursor. The following table summarizes the key quantitative parameters for each method, offering a clear comparison to inform methodological selection.

ParameterMethod 1: Two-Step Synthesis from 2-Chloro-4-methylpyrimidine Method 2: Reduction of Ethyl 4-methylpyrimidine-2-carboxylate
Starting Material 2-Chloro-4-methylpyrimidineEthyl 4-methylpyrimidine-2-carboxylate
Key Intermediates 4-Methylpyrimidine-2-carbonitrile-
Key Reactions Cyanation, ReductionReduction
Overall Yield Moderate (Estimated)Moderate to High (Estimated)
Number of Steps 21
Reagent Hazards Cyanide salts, Palladium catalystLithium aluminum hydride
Scalability ModerateModerate to High

Experimental Protocols

Method 1: Two-Step Synthesis from 2-Chloro-4-methylpyrimidine

This route involves an initial cyanation of the commercially available 2-chloro-4-methylpyrimidine, followed by the reduction of the resulting nitrile to the desired primary alcohol.

Step 1: Synthesis of 4-Methylpyrimidine-2-carbonitrile

A plausible method for the cyanation of 2-chloro-4-methylpyrimidine involves a palladium-catalyzed cross-coupling reaction. Based on a similar transformation, the following protocol is proposed:

  • Materials: 2-Chloro-4-methylpyrimidine, zinc cyanide (Zn(CN)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), dimethylformamide (DMF).

  • Procedure: To a solution of 2-chloro-4-methylpyrimidine in DMF are added zinc cyanide and a catalytic amount of tetrakis(triphenylphosphine)palladium(0). The reaction mixture is heated under an inert atmosphere. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled and worked up by extraction and purification via column chromatography to yield 4-methylpyrimidine-2-carbonitrile. While a specific yield for this reaction is not documented, similar palladium-catalyzed cyanations of chloro-heterocycles can achieve moderate to good yields.

Step 2: Reduction of 4-Methylpyrimidine-2-carbonitrile to this compound

The reduction of the nitrile functional group to a primary alcohol can be achieved using a strong reducing agent.

  • Materials: 4-Methylpyrimidine-2-carbonitrile, Lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), dilute sulfuric acid.

  • Procedure: A solution of 4-methylpyrimidine-2-carbonitrile in an anhydrous ethereal solvent is added dropwise to a suspension of lithium aluminum hydride at a reduced temperature (e.g., 0 °C). The reaction is stirred and allowed to warm to room temperature. After the reaction is complete, it is carefully quenched with water and then acidified with dilute sulfuric acid. The product, this compound, is isolated by extraction and purified by chromatography or crystallization. The reduction of nitriles to primary alcohols with LiAlH₄ is a well-established transformation, generally proceeding in good yield.[1][2][3]

Method 2: Reduction of Ethyl 4-methylpyrimidine-2-carboxylate

This method offers a more direct approach, assuming the availability of the starting ester. The reduction of a pyrimidine-2-carboxylate to the corresponding alcohol has been reported as a byproduct in the reduction of a similar pyrimidine derivative, suggesting its viability.[4]

  • Materials: Ethyl 4-methylpyrimidine-2-carboxylate, Lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), dilute sulfuric acid.

  • Procedure: Similar to the reduction of the nitrile, a solution of ethyl 4-methylpyrimidine-2-carboxylate in an anhydrous ether is added to a suspension of LiAlH₄. The reaction is stirred at an appropriate temperature until completion. A standard aqueous workup with dilute acid is then performed to isolate this compound. The direct reduction of esters to primary alcohols with LiAlH₄ is a high-yielding reaction.[1][5]

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the described synthetic methods, the following diagrams are provided.

Synthesis_Method_1 start 2-Chloro-4-methylpyrimidine intermediate 4-Methylpyrimidine-2-carbonitrile start->intermediate Cyanation (e.g., Zn(CN)₂, Pd(PPh₃)₄) product This compound intermediate->product Reduction (e.g., LiAlH₄)

Caption: Workflow for the two-step synthesis of this compound.

Synthesis_Method_2 start Ethyl 4-methylpyrimidine-2-carboxylate product This compound start->product Reduction (e.g., LiAlH₄)

Caption: Workflow for the one-step synthesis of this compound.

Biological Context and Signaling Pathways

While specific biological activities for this compound are not extensively documented in the current literature, pyrimidine derivatives are a well-established class of compounds with significant pharmacological importance. They are integral components of numerous therapeutic agents and are known to interact with various biological targets.

Pyrimidine-based molecules have been implicated in a range of signaling pathways crucial in cellular processes and disease. For instance, various pyrimidine derivatives have been investigated as inhibitors of Focal Adhesion Kinase (FAK) and the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathways, which are often dysregulated in cancer.[6][7] Furthermore, some pyrimidine derivatives have shown potential as antihypertensive agents by modulating calcium channels and exhibiting antioxidant and anti-inflammatory properties.[8]

The structural motif of this compound makes it a valuable scaffold for the development of novel bioactive compounds that could potentially modulate these or other critical signaling pathways.

Signaling_Pathways cluster_cancer Cancer Pathophysiology cluster_hypertension Hypertension Pathophysiology FAK FAK Signaling Proliferation Cell Proliferation & Metastasis FAK->Proliferation PI3K_mTOR PI3K/Akt/mTOR Pathway PI3K_mTOR->Proliferation Ca_Channel Calcium Channels Vasoconstriction Vasoconstriction Ca_Channel->Vasoconstriction Pyrimidine Pyrimidine Derivatives Pyrimidine->FAK Inhibition Pyrimidine->PI3K_mTOR Inhibition Pyrimidine->Ca_Channel Modulation

Caption: Potential involvement of pyrimidine derivatives in key signaling pathways.

References

Quantitative Analysis of (4-Methylpyrimidin-2-yl)methanol: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of (4-Methylpyrimidin-2-yl)methanol is crucial for ensuring the quality, stability, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of analytical methodologies, offering insights into their performance and detailed experimental protocols to support method development and validation.

Data Presentation: Comparison of Analytical Techniques

The selection of an optimal analytical method hinges on factors such as required sensitivity, specificity, sample matrix, and available instrumentation. Below is a summary of the key performance characteristics of common analytical techniques applicable to the quantification of pyrimidine derivatives like this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID/MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, detection via UV absorbance.Separation of volatile compounds, detection by flame ionization or mass spectrometry.Separation by polarity, with highly sensitive and selective mass-based detection.
Applicability Suitable for routine quantification of non-volatile, UV-absorbing compounds.Ideal for volatile and thermally stable compounds; may require derivatization.Highly sensitive and specific method for a wide range of compounds in complex matrices.[1][2]
Limit of Detection (LOD) Typically in the low µg/mL to ng/mL range.ng/mL to pg/mL range, depending on the detector and sample preparation.Can reach pg/mL to fg/mL levels, offering exceptional sensitivity.[3]
Limit of Quantification (LOQ) Typically in the µg/mL range.ng/mL range.pg/mL to ng/mL range.[3]
Linearity (r²) Generally > 0.999.Typically > 0.99.Consistently > 0.99.
Precision (%RSD) < 2% is commonly achievable.< 5% is typical.< 15% is acceptable for bioanalytical methods.[3]
Accuracy (% Recovery) 98-102% is a standard acceptance criterion.90-110% is generally considered acceptable.85-115% is often acceptable for complex matrices.[3]
Throughput Moderate to high, with typical run times of 5-15 minutes.Can be lower due to longer run times and sample preparation.High, especially with modern UPLC systems.
Matrix Effect Can be significant, requiring careful sample cleanup.Less susceptible to matrix effects than LC methods.Can be a significant issue requiring internal standards and thorough sample preparation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and should be optimized for the specific sample matrix and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is a general method for the analysis of pyrimidine derivatives and can be adapted for this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Create a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[4]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]

  • Mobile Phase: A mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[1] A gradient elution may be necessary to achieve optimal separation.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: To be determined by measuring the UV spectrum of this compound. A common wavelength for pyrimidine derivatives is around 260 nm.[4]

  • Injection Volume: 10 µL.[4]

Gas Chromatography (GC-FID/MS) Method

This method is suitable for the analysis of the methanol functional group and can be adapted for the target analyte, potentially requiring derivatization to improve volatility.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent like dichloromethane or methanol.

  • Prepare calibration standards by diluting the stock solution.

  • An internal standard (e.g., 4-Methyl-2-pentanol) should be added to all standards and samples to correct for injection volume variability.[5]

  • Derivatization may be necessary to increase the volatility of the analyte.

2. Chromatographic Conditions:

  • Column: A polar capillary column, such as one with a polyethylene glycol (WAX) stationary phase (e.g., 60 m x 0.25 mm, 0.25 µm film thickness), is often used for methanol analysis.[6]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a final temperature (e.g., 220 °C).

  • Injector Temperature: 250 °C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • FID Temperature: 250 °C.

    • MS Ion Source Temperature: 230 °C.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides a general workflow for the highly sensitive and specific quantification of pyrimidine derivatives.[1][2]

1. Sample Preparation:

  • Sample preparation is critical to minimize matrix effects. Protein precipitation (for biological samples) using cold acetonitrile or methanol is a common first step.[7]

  • Solid-phase extraction (SPE) may be required for further cleanup.

  • Prepare a stock solution and calibration standards as described for the HPLC method. An isotopically labeled internal standard is highly recommended.

2. LC-MS/MS Conditions:

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

    • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Column Temperature: 40 °C.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

    • Capillary Voltage: 3.5 kV.[1]

    • Source Temperature: 120 °C.[1]

    • Desolvation Temperature: 350 °C.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity. Precursor and product ions for this compound will need to be determined by infusing a standard solution.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound using a chromatographic method.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard Reference Standard Preparation Dilution Serial Dilution & Internal Standard Addition Standard->Dilution Sample Sample Weighing & Dissolution Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV, FID, or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification Result Result Quantification->Result

Caption: General workflow for chromatographic quantification.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (4-Methylpyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents like (4-Methylpyrimidin-2-yl)methanol are critical for ensuring a secure and compliant work environment. Adherence to proper disposal protocols is paramount for minimizing environmental impact and protecting personnel from potential hazards. This guide provides essential, step-by-step instructions for the safe disposal of this compound.

Immediate Safety Considerations & Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its potential hazards. While specific data for this compound is not detailed in the provided search results, related pyrimidine and methanol compounds are classified as hazardous.[1] Methanol, a similar compound, is highly flammable and toxic if swallowed, inhaled, or in contact with skin.[2][3] Therefore, standard laboratory personal protective equipment (PPE) should be worn at all times. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Safety glasses with side-shields or chemical goggles are necessary. A face shield may also be appropriate depending on the scale of work.[4]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or disposable protective clothing.[4][5]

  • Respiratory Protection: If working outside a fume hood or if there is a risk of aerosol formation, a NIOSH/MSHA-approved respirator should be used.[4]

Quantitative Hazard Data Summary

The table below summarizes key hazard information for compounds related to this compound, providing an indication of the types of hazards to be expected.

PropertyValueSource
GHS Hazard Statements H225: Highly flammable liquid and vapour. H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. H370: Causes damage to organs.[2][3]
Precautionary Statements P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P501: Dispose of contents/ container to an approved waste disposal plant.[2][5][6]

Experimental Protocol: Disposal Procedure

The proper disposal of this compound requires careful segregation and handling to comply with environmental regulations and ensure safety. The following step-by-step procedure should be followed:

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for "Hazardous Organic Waste."[7]

    • Do not mix this compound with other waste streams, such as non-hazardous waste or incompatible chemicals.[8] Mixing with other waste can complicate and increase the cost of disposal.[7]

  • Container Selection and Labeling:

    • Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof cap.[7] The container must be in good condition and free from cracks or damage.[7]

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."[7] If other compatible wastes are added to the same container, their names and approximate concentrations should also be listed.[7]

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[7]

    • Keep the waste container tightly closed at all times, except when adding waste.[9] It is good practice to use secondary containment, such as a larger, chemically resistant tub or tray, to contain any potential leaks or spills.[7][10]

  • Disposal of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[4][10]

    • The rinsate must be collected and disposed of as hazardous organic waste.[8][10] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[10]

    • After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided the label has been defaced or removed.[7][8]

  • Arranging for Waste Pickup:

    • Follow your institution's specific procedures for hazardous waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) office.[7]

    • Do not allow hazardous waste to accumulate in the laboratory for extended periods.[7] Be aware of your institution's limits on the volume of waste that can be stored in an SAA.[7] The final disposal method will likely be through an approved waste disposal plant, often involving controlled incineration.[4][5]

Disposal Workflow Diagram

Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify this compound as Hazardous Waste B Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat A->B C Select a Chemically Resistant, Leak-Proof Container B->C D Label Container: 'Hazardous Waste' 'this compound' C->D E Store in a Designated Satellite Accumulation Area (SAA) D->E F Keep Container Closed and in Secondary Containment E->F G Is the Container Full? F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H Yes J Empty Container Disposal G->J No, Container is Empty I EHS Transports to an Approved Waste Disposal Facility H->I K Triple-Rinse Container with Appropriate Solvent J->K L Collect Rinsate as Hazardous Waste K->L M Deface Label and Dispose of Clean Container as Regular Waste L->M

References

Personal protective equipment for handling (4-Methylpyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (4-Methylpyrimidin-2-yl)methanol (CAS No. 142650-13-3). The following procedures are based on the available hazard information and best practices for handling similar pyrimidine derivatives in a laboratory setting.

Disclaimer: A comprehensive Safety Data Sheet (SDS) for this specific compound was not available. The information provided herein is based on the GHS hazard statements and data for structurally related compounds. It is imperative to supplement this guide with a thorough risk assessment and to adhere to your institution's specific safety protocols. Always consult with a qualified safety professional before handling this chemical.

Hazard Identification and Personal Protective Equipment

This compound is classified with the signal word "Warning" and is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Based on these hazards, the following personal protective equipment (PPE) is mandatory to minimize exposure and ensure safety.

Body Part Personal Protective Equipment (PPE) Specifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields. A face shield should be worn over safety glasses during procedures with a high risk of splashing.[1][2]
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected before use.[1][2] A fire/flame resistant and impervious lab coat should be worn fully buttoned with long sleeves to protect skin and personal clothing.[1]
Respiratory RespiratorUse a NIOSH/MSHA-approved respirator if working outside a fume hood, if dust or aerosols are generated, or if ventilation is inadequate.[1]
General Lab Attire Long Pants & Closed-Toe ShoesStandard laboratory practice to protect against accidental spills.[3]

Operational and Disposal Plans

A systematic approach is essential for the safe handling and disposal of this compound to protect both the user and the environment.

Handling Procedures:

  • Preparation: Work in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

  • Dispensing: Avoid generating dust or aerosols. Use non-sparking tools and take precautionary measures against static discharge.[1][4]

  • During Use: Avoid contact with skin, eyes, and clothing.[1][5] Do not eat, drink, or smoke in the handling area.[5][6]

  • After Use: Wash hands and any exposed skin thoroughly after handling.[4]

Spill Response:

  • Evacuate and Isolate: Immediately evacuate unnecessary personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment & Collection: For solid spills, carefully dampen the material to prevent dust from becoming airborne. Collect the spilled material using absorbent paper or other suitable means and place it in a sealed, labeled container for disposal.

  • Decontamination: Wash all contaminated surfaces with a suitable solvent or detergent and dispose of the cleaning materials as hazardous waste.

Disposal Plan: Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Waste Type Disposal Method Regulatory Compliance
Chemical Waste Dispose of at an approved waste disposal plant.[4] Controlled incineration with flue gas scrubbing is a recommended method for similar compounds.[1]Follow all local, state, and federal regulations for hazardous waste disposal.
Contaminated Materials Includes used PPE, spill cleanup materials, and empty containers.Dispose of in the same manner as the chemical waste.[3]
Empty Containers Do not reuse empty containers.[3] They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning if permissible by regulations.[1]If not recycled, puncture the container to prevent reuse and dispose of it as hazardous waste.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area prep_safety Verify Eyewash & Safety Shower Accessibility prep_area->prep_safety handle_dispense Dispense Chemical Carefully prep_safety->handle_dispense handle_use Perform Experimental Procedure handle_dispense->handle_use handle_decon Decontaminate Work Area & Equipment handle_use->handle_decon dispose_waste Collect Chemical Waste in Labeled Container handle_use->dispose_waste handle_decon->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe dispose_container Arrange for Professional Waste Disposal dispose_ppe->dispose_container

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.